2-(4-Nitrophenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOZOPLBFXYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902562 | |
| Record name | NoName_3084 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24954-67-4, 29968-78-3 | |
| Record name | 4-Nitrophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024954674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029968783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC299559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 24954-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITROPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAS3H3GQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-(4-Nitrophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(4-nitrophenyl)ethanamine, a key intermediate in various synthetic applications. This document presents experimentally derived data for the hydrochloride salt of the compound and computationally predicted data for the free base, offering a valuable resource for characterization and quality control.
¹H and ¹³C NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound hydrochloride (experimental) and this compound free base (predicted).
Table 1: ¹H NMR Data for this compound Hydrochloride. [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.18 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to NO₂) |
| 7.56 | Doublet (d) | 2H | 8.4 | Ar-H (meta to NO₂) |
| 3.07 | Broad Singlet (br s) | 4H | - | -CH₂-CH₂-NH₃⁺ |
Solvent: DMSO-d₆
Table 2: Predicted ¹H NMR Data for this compound (Free Base).
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.14 | Doublet | Ar-H (ortho to NO₂) |
| 7.45 | Doublet | Ar-H (meta to NO₂) |
| 3.01 | Triplet | -CH₂-NH₂ |
| 2.88 | Triplet | Ar-CH₂- |
| 1.35 | Singlet | -NH₂ |
Prediction performed using advanced computational algorithms.
Table 3: Predicted ¹³C NMR Data for this compound (Free Base).
| Chemical Shift (δ) ppm | Assignment |
| 148.2 | Ar-C (ipso to NO₂) |
| 146.4 | Ar-C (ipso to ethylamine) |
| 130.0 | Ar-CH (meta to NO₂) |
| 123.6 | Ar-CH (ortho to NO₂) |
| 43.1 | -CH₂-NH₂ |
| 38.5 | Ar-CH₂- |
Prediction performed using advanced computational algorithms.
Experimental Protocols
The following provides a general methodology for the acquisition of NMR data for aminic compounds like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte, this compound hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical, and DMSO-d₆ is suitable for this compound, ensuring good solubility.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering from approximately -1 to 10 ppm is typically sufficient.
-
Reference: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used for chemical shift calibration.
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering from approximately 0 to 200 ppm.
-
Reference: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for chemical shift calibration.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound and the assignment of the key proton and carbon atoms corresponding to the NMR data.
Figure 1. Molecular structure of this compound with atom numbering and key proton assignments for NMR spectroscopy.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(4-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 2-(4-Nitrophenyl)ethanamine. It details the characteristic vibrational frequencies, provides a detailed experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule's vibrational modes.[2] this compound is a molecule of interest in various chemical and pharmaceutical research areas. Its structure comprises three key functional groups that give rise to characteristic IR absorptions: a primary amine (-NH2), a nitro group (-NO2), and a para-substituted aromatic ring. Understanding the IR spectrum of this compound is crucial for its identification, purity assessment, and structural elucidation.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the typical vibrational frequencies of its constituent functional groups. The exact positions of the peaks can be influenced by the molecular environment and sample state.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400-3250 | Medium | Asymmetric and Symmetric N-H Stretching | Primary Amine |
| 3100-3000 | Medium | Aromatic C-H Stretching | Aromatic Ring |
| 2960-2850 | Medium | Aliphatic C-H Stretching (CH₂) | Ethyl Chain |
| 1650-1580 | Medium | N-H Bending (Scissoring) | Primary Amine |
| 1600-1585 | Medium | C=C Stretching | Aromatic Ring |
| 1570-1500 | Strong | Asymmetric NO₂ Stretching | Nitro Group |
| 1500-1400 | Medium | C=C Stretching | Aromatic Ring |
| 1380-1300 | Strong | Symmetric NO₂ Stretching | Nitro Group |
| 1335-1250 | Medium | Aromatic C-N Stretching | Aromatic Amine |
| 1250-1020 | Medium | Aliphatic C-N Stretching | Aliphatic Amine |
| 910-665 | Strong, Broad | N-H Wagging | Primary Amine |
| 890-835 | Medium | NO₂ Bending (Scissoring) | Nitro Group |
| 850-800 | Strong | C-H Out-of-Plane Bending (para-disubstitution) | Aromatic Ring |
Key Spectral Features:
-
Primary Amine (-NH₂): This group is characterized by two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[3][4][5] A medium intensity N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[3] A broad and strong N-H wagging band can also be observed in the 910-665 cm⁻¹ range.[3]
-
Nitro Group (-NO₂): The nitro group is readily identified by two strong and characteristic stretching vibrations: an asymmetric stretch between 1570-1500 cm⁻¹ and a symmetric stretch between 1380-1300 cm⁻¹.[6][7] A medium intensity scissoring bend may also be present around 890-835 cm⁻¹.[6]
-
Para-Substituted Aromatic Ring: The presence of a para-substituted benzene ring is indicated by aromatic C-H stretching vibrations just above 3000 cm⁻¹.[8] Characteristic C=C stretching bands appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8] A strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range is a key indicator of 1,4-disubstitution.
-
Aliphatic Ethyl Chain (-CH₂-CH₂-): The ethyl chain will exhibit aliphatic C-H stretching absorptions in the 2960-2850 cm⁻¹ range.
Experimental Protocol: Solid-State FTIR Analysis
The following protocol details the procedure for obtaining a high-quality infrared spectrum of solid this compound using the thin solid film method. This method is often preferred for its simplicity and the small amount of sample required.[9]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Desiccator for storing salt plates
-
Spatula
-
Small beaker or vial
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Pipette or dropper
-
Lens tissue
-
Gloves and safety glasses
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and carbon dioxide interference.
-
Salt Plate Preparation: Retrieve a salt plate from the desiccator. If the plate is not clean, gently wipe it with a lens tissue dampened with a small amount of acetone and allow it to dry completely. The plate should be handled by its edges to avoid transferring moisture and oils from your fingers.
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount of this compound (approximately 10-20 mg) into a clean, dry vial.
-
Add a few drops of a suitable volatile solvent (e.g., methylene chloride) to dissolve the solid completely.
-
Using a pipette, apply one or two drops of the solution to the center of the clean salt plate.[9]
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.[9]
-
-
Background Spectrum Acquisition: Place the clean, empty salt plate (or no plate, depending on the instrument's setup) into the sample holder of the FTIR spectrometer. Close the sample compartment and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum Acquisition:
-
Carefully place the salt plate with the thin film of the sample into the sample holder in the same orientation as the background scan.
-
Close the sample compartment and acquire the sample spectrum.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the significant absorption peaks. Compare the peak positions with the data in Table 1 to identify the functional groups present.
-
-
Cleaning: After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator.
Visualizations
The following diagrams illustrate the logical workflow for the infrared spectroscopic analysis of this compound.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Logic for Spectral Interpretation.
References
- 1. mmrc.caltech.edu [mmrc.caltech.edu]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
In-Depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS 29968-78-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenethylamine hydrochloride, registered under CAS number 29968-78-3, is a significant chemical intermediate in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a nitro aromatic group, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in synthetic chemistry.
Chemical and Physical Properties
4-Nitrophenethylamine hydrochloride is typically a yellow to brown crystalline powder.[1] Its hydrochloride form enhances its stability and solubility, particularly in polar solvents, which is advantageous for laboratory use and in various reaction conditions.[2]
Table 1: Physical and Chemical Properties of 4-Nitrophenethylamine Hydrochloride
| Property | Value | Reference |
| CAS Number | 29968-78-3 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂·HCl | [3] |
| Molecular Weight | 202.64 g/mol | [3][4] |
| Appearance | Yellow to brown crystalline powder and chunks | [1] |
| Melting Point | 200 °C (decomposes) | [4] |
| Solubility | Soluble in methanol | [1] |
| Stability | Hygroscopic |
Synthesis of 4-Nitrophenethylamine Hydrochloride
Several synthetic routes to 4-Nitrophenethylamine hydrochloride have been reported, offering flexibility based on available starting materials and desired scale. The most common methods involve the nitration of a phenethylamine precursor or the decarboxylation of 4-nitrophenylalanine.
Synthesis via Nitration of Phenylethylamine
A prevalent method for synthesizing 4-Nitrophenethylamine hydrochloride is the direct nitration of phenylethylamine. This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the ortho,para-directing nature of the ethylamine group.
This protocol is adapted from a patented method for the preparation of 4-nitrophenethylamine hydrochloride.[5]
Materials:
-
Phenylethylamine
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric Acid (1M)
-
Water
Procedure:
-
Prepare a nitrating mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (65 mL) and cool it to 0°C.[5]
-
Slowly add phenylethylamine (20g) to the cooled nitrating mixture while maintaining the temperature at 0°C.[5]
-
Stir the reaction mixture at 0°C until the phenylethylamine has completely reacted, as monitored by an appropriate technique (e.g., TLC).[5]
-
Allow the reaction mixture to warm to room temperature and then pour it into 1.5 L of water.[5]
-
Adjust the pH of the aqueous solution to 10 using NaOH.[5]
-
Extract the basic aqueous solution with diethyl ether.[5]
-
Extract the combined ether phases with 1M hydrochloric acid.[5]
-
The aqueous acidic phase is then concentrated under reduced pressure to yield a yellow solid.[5]
-
Recrystallize the crude solid to obtain a light yellow solid of 4-nitrophenethylamine hydrochloride (yield: 26g).[5]
Logical Workflow for the Nitration of Phenylethylamine
Figure 1. Logical workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via nitration.
Synthesis via Decarboxylation of 4-Nitrophenylalanine
An alternative and efficient synthesis route involves the decarboxylation of L-4-nitrophenylalanine. This method avoids the handling of highly corrosive nitrating mixtures in the final steps.
This protocol is based on a reported convenient synthesis of 4-nitrophenethylamine hydrochloride.[6]
Materials:
-
L-4-Nitrophenylalanine monohydrate
-
Diphenylether
-
Methyl ethyl ketone (MEK)
-
Diethyl ether
-
Dry HCl gas
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare L-4-nitrophenylalanine by nitration of L-phenylalanine and recrystallize the crude product from water (yield 47%).[6]
-
Remove water from the L-4-nitrophenylalanine monohydrate (5.0 g, 23.81 mM) using a Dean-Stark apparatus with benzene as the solvent.[6]
-
To a suspension of the dried 4-nitrophenylalanine in 50 mL of diphenylether, add a catalytic amount of methyl ethyl ketone (0.17 g, 2.37 mM).[6]
-
Heat the mixture at 220°C for 3 hours, resulting in a clear dark red solution.[6]
-
Dilute the solution with 50 mL of diethyl ether and cool it in an ice bath.[6]
-
Bubble dry HCl gas through the solution to precipitate a dark red solid.[6]
-
Filter the precipitate and stir the residue in ethyl acetate.[6]
-
Filter the solid to obtain 4-nitrophenethylamine hydrochloride as a brown solid (yield: 3.75 g, 78%).[6]
Experimental Workflow for the Decarboxylation of 4-Nitrophenylalanine
Figure 2. Experimental workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via decarboxylation.
Applications in Organic Synthesis
4-Nitrophenethylamine hydrochloride is a valuable intermediate for the synthesis of various organic compounds, particularly in the pharmaceutical industry.[6] Its utility stems from the reactivity of both the amino and nitro functional groups.[2]
Synthesis of N-(4-nitrophenethyl)formamide
The primary amine of 4-nitrophenethylamine hydrochloride can be readily formylated to produce N-(4-nitrophenethyl)formamide, an intermediate used in the synthesis of artificial antigens for immunoassay development.[7]
This protocol is adapted from a reported synthesis and crystal structure analysis of the title compound.[7]
Materials:
-
4-Nitrophenethylamine hydrochloride
-
Sodium formate
-
Formic acid (88%)
-
Toluene
-
Dichloromethane
-
Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-nitrophenethylamine hydrochloride (4.08 g, 0.02 mol), sodium formate (2.08 g, 0.02 mol), and 88% formic acid (20 ml) is heated to reflux. The reaction is monitored by TLC.[7]
-
After the reaction is complete, 50 ml of toluene is added, and the solution is evaporated under reduced pressure.[7]
-
The dry residue is dissolved in dichloromethane, and the extract is filtered to remove sodium chloride.[7]
-
The resulting solution is washed with hydrochloric acid followed by water and then dried over anhydrous sodium sulfate.[7]
-
The solvent is evaporated under reduced pressure to yield the crude product.[7]
-
The crude product is recrystallized from dichloromethane to obtain a light yellow crystalline powder of N-(4-nitrophenethyl)formamide.[7]
Synthesis of ortho-metalated Palladacycles
4-Nitrophenethylamine hydrochloride has been utilized in the synthesis of ortho-metalated primary phenethylamine complexes containing six-membered palladacycles.[4] These organometallic compounds are of interest in catalysis and materials science.
Biological Activity
While 4-Nitrophenethylamine itself may exhibit biological activity, its primary role in drug development is as a key intermediate for the synthesis of pharmacologically active molecules.[8] For instance, it is a crucial starting material for the synthesis of Mirabegron, a β3-adrenergic agonist used to treat overactive bladder, and Dofetilide, an antiarrhythmic agent.[9] The nitro group is often a precursor to an amino group, which is a common pharmacophore in many drug molecules.
Conclusion
4-Nitrophenethylamine hydrochloride (CAS 29968-78-3) is a commercially important and synthetically versatile intermediate. The availability of multiple, efficient synthesis routes allows for its production to meet the demands of the pharmaceutical and chemical industries. Its utility as a precursor to a variety of bioactive molecules underscores its significance in modern drug discovery and development. The experimental protocols provided herein offer a practical guide for its preparation and further functionalization.
References
- 1. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 2. leapchem.com [leapchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Nitrophenethylamine 95 29968-78-3 [sigmaaldrich.com]
- 5. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. N-(4-Nitrophenethyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 24954-67-4: 4-Nitro-phenethylamine | CymitQuimica [cymitquimica.com]
- 9. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
A Technical Guide to the Synthesis of Phenethylamine Derivatives from Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing phenethylamine derivatives from β-nitrostyrenes. Phenethylamines are a critical class of compounds in medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals, including stimulants, antidepressants, and psychedelic agents. The reduction of readily available nitrostyrenes represents a versatile and widely employed strategy for accessing these valuable molecules.
This document details the experimental protocols for the most common and effective reduction methods, presents quantitative data in structured tables for easy comparison, and includes visualizations of the chemical transformations and experimental workflows to aid in understanding.
Core Synthetic Methodologies
The conversion of β-nitrostyrenes to phenethylamines involves the reduction of both the nitro group and the carbon-carbon double bond. Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations regarding yield, scalability, safety, and substrate scope. The most prominent methods include:
-
Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂): A modern, one-pot method that is rapid, high-yielding, and avoids the use of pyrophoric reagents.[1][2][3][4][5][6]
-
Lithium Aluminum Hydride (LAH): A powerful and classic reducing agent capable of efficiently reducing a wide range of nitrostyrenes.[7][8] However, its pyrophoric nature requires stringent anhydrous and inert atmosphere conditions.
-
Catalytic Hydrogenation: A widely used industrial method employing a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas.[9][10][11][12][13] This method is often clean and scalable but may require specialized high-pressure equipment.
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): A safer alternative to LAH that offers comparable reducing power for many substrates.[1][2][14][15][16]
Data Presentation: A Comparative Analysis of Reduction Methods
The following tables summarize the quantitative data for the synthesis of various phenethylamine derivatives from their corresponding nitrostyrenes using the aforementioned methods. This allows for a direct comparison of reaction times and yields across different substrates and reduction techniques.
Table 1: Reduction of β-Nitrostyrenes using Sodium Borohydride and Copper(II) Chloride
| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Reaction Time (min) | Yield (%) | Reference |
| 1-(3,4-Methylenedioxyphenyl)-2-nitroethene | 2-(3,4-Methylenedioxyphenyl)ethanamine | 15 | 83 | [17] |
| 1-(4-Methoxyphenyl)-2-nitroethene | 2-(4-Methoxyphenyl)ethanamine | 10 | 82 | [17] |
| 1-(2,5-Dimethoxyphenyl)-2-nitropropene | 1-(2,5-Dimethoxyphenyl)propan-2-amine | 30 | 62 | [17] |
| 1-(2,5-Dimethoxyphenyl)-2-nitroethene | 2-(2,5-Dimethoxyphenyl)ethanamine | 10 | 82 | [17] |
| 1-(3,4,5-Trimethoxyphenyl)-2-nitroethene | 2-(3,4,5-Trimethoxyphenyl)ethanamine | 30 | 65 | [17] |
| 1-Phenyl-2-nitroethene | 2-Phenylethanamine | 30 | 71 | [17] |
Table 2: Reduction of β-Nitrostyrenes using Lithium Aluminum Hydride
| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Yield (%) | Reference |
| 4-Hydroxy-3-methoxy-β-nitrostyrene | 4-Hydroxy-3-methoxyphenethylamine | 80 | [7] |
| 3-Hydroxy-4-methoxy-β-nitrostyrene | 3-Hydroxy-4-methoxyphenethylamine | 68 | [7] |
| 2-Hydroxy-3-methoxy-β-nitrostyrene | 2-Hydroxy-3-methoxyphenethylamine | 81 | [7] |
Table 3: Reduction of β-Nitrostyrenes using Catalytic Hydrogenation (5% Pd/C)
| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Reaction Time (h) | Yield (%) | Reference |
| 3,4-Methylenedioxy-β-nitrostyrene | 3,4-Methylenedioxyphenethylamine | 3 | 71 | [10] |
| 3,4,5-Trimethoxy-β-nitrostyrene | Mescaline | 3 | 65 | [13] |
| 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | 2-(4-Methoxy-2,3-methylenedioxyphenyl)ethylamine | - | 67 | [13] |
Table 4: Reduction of β-Nitrostyrenes using Red-Al
| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Yield (%) | Reference |
| 3,4-Methylenedioxy-β-methyl-β-nitrostyrene | 1-(3,4-Methylenedioxyphenyl)propan-2-amine | 85 | [2] |
| 3,5-Dimethyl-4-methoxy-β-methyl-β-nitrostyrene | 1-(3,5-Dimethyl-4-methoxyphenyl)propan-2-amine | 87 | [2] |
| 3,5-Dimethyl-4-hydroxy-β-methyl-β-nitrostyrene | 1-(3,5-Dimethyl-4-hydroxyphenyl)propan-2-amine | 75 | [2] |
Experimental Protocols
This section provides detailed experimental methodologies for the key reduction methods.
Method 1: Sodium Borohydride and Copper(II) Chloride Reduction
This one-pot procedure is known for its simplicity, speed, and high yields under mild conditions, without the need for an inert atmosphere.[1][2][3][4][5][17][18][19][20]
General Procedure:
-
To a stirred suspension of sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropanol and water, the desired β-nitrostyrene (1 equivalent) is added in small portions.
-
A 2M solution of copper(II) chloride (0.1 equivalents) is then added dropwise to the reaction mixture, which typically results in an exothermic reaction.
-
The reaction is heated to 80°C for 10-30 minutes.
-
After cooling to room temperature, a 35% solution of sodium hydroxide is added.
-
The mixture is extracted with isopropanol, and the combined organic extracts are dried over magnesium sulfate and filtered.
-
The product can be isolated as the hydrochloride salt by precipitation with an excess of HCl in diethyl ether or dioxane.[18][19]
Method 2: Lithium Aluminum Hydride (LAH) Reduction
A potent and versatile method, requiring strict anhydrous and inert atmosphere conditions.[7][8]
General Procedure:
-
To a well-stirred mixture of lithium aluminum hydride (excess) in absolute ether under an inert atmosphere (e.g., nitrogen or argon), a solution of the β-nitrostyrene in absolute ether is added dropwise or via a Soxhlet extractor.
-
The reaction mixture is typically refluxed for several hours.
-
After cooling, the reaction is carefully quenched by the dropwise addition of ice-cold 1.5 N sulfuric acid.
-
The aqueous layer is separated, and its pH is adjusted to 6 with solid lithium carbonate.
-
The solution is heated to boiling, and the precipitated aluminum hydroxide is removed by filtration.
-
The phenethylamine product can be isolated from the filtrate, often as a picrate or hydrochloride salt.[7]
Method 3: Catalytic Hydrogenation
A clean and scalable method often favored in industrial settings.[9][10][11][12][13]
General Procedure:
-
In a flask equipped with a magnetic stirrer, the β-nitrostyrene, 5% palladium on charcoal (0.1 equivalents), and ethanol are combined.
-
Concentrated hydrochloric acid (2.5 equivalents) is added to the mixture.
-
The flask is evacuated and backfilled with hydrogen gas (1 atm), and the mixture is stirred vigorously at 0°C for 3 hours.
-
The catalyst is removed by filtration through Celite and washed with ethanol.
-
The filtrate is evaporated to yield a crude product, which is then dissolved in water and washed with dichloromethane.
-
The aqueous layer is neutralized with aqueous ammonia, and the product is extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate and concentrated to yield the phenethylamine.[10]
Method 4: Red-Al Reduction
A safer alternative to LAH, offering good yields for many substrates.[1][2][14][15][16]
General Procedure:
-
A solution of the β-nitrostyrene (1 mmol) in dry benzene is added at room temperature to a solution of Red-Al (8-10 mmol) in benzene.
-
The mixture is heated under reflux for 2-17 hours.
-
After cooling, the reaction is hydrolyzed with water and filtered.
-
Evaporation of the solvent, followed by vacuum distillation or recrystallization, affords the desired phenethylamine.[2][15]
Visualizations
The following diagrams illustrate the general synthetic pathway and the experimental workflows for the described methods.
Caption: General synthesis of phenethylamines from benzaldehydes.
Caption: Overview of nitrostyrene reduction pathways.
Caption: Workflow for NaBH₄/CuCl₂ reduction.
Caption: Workflow for LiAlH₄ reduction.
References
- 1. Reduction of Nitroalkanes & Nitroalkenes with Red-Al (Vitride) [designer-drug.com]
- 2. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scribd.com [scribd.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Low-Temp Hydrogenation of Nitrostyrenes to Phenethylamines [designer-drug.com]
- 10. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 16. Sciencemadness Discussion Board - Reduction of nitrostyrene using Vitride (Red-Al) - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. nabh4.copper.reduction [chemistry.mdma.ch]
Reduction of 4-nitrostyrene to 2-(4-Nitrophenyl)ethanamine
An In-depth Technical Guide to the Reduction of 4-Nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic reduction of 4-nitrostyrene. It addresses the synthesis of the fully reduced product, 2-(4-aminophenyl)ethanamine (commonly known as 4-ethylaniline), and explores the significant chemoselectivity challenges inherent in this reaction. This document details established experimental protocols, summarizes quantitative data, and visualizes the key chemical pathways and workflows.
Introduction: The Challenge of Chemoselectivity
The reduction of 4-nitrostyrene is a notable model reaction in catalysis research because it contains two readily reducible functional groups: a nitro group (-NO₂) and a vinyl group (-C=C). The hydrogenation of these groups has a similar activation energy barrier, making selective reduction a significant challenge. Depending on the catalyst and reaction conditions, one of three products can be selectively formed, or a mixture may result.
It is important to clarify the nomenclature of the target compound. The complete reduction of both the vinyl and nitro groups of 4-nitrostyrene results in 2-(4-aminophenyl)ethanamine (4-ethylaniline). The compound name provided in the topic, 2-(4-nitro phenyl)ethanamine (also known as 4-nitroethylbenzene), refers to the selective reduction of only the vinyl group. This guide will focus on the synthesis of the fully reduced product, 2-(4-aminophenyl)ethanamine, while also providing context on the selective synthesis of the other potential products.
Reaction Pathways and Products
The hydrogenation of 4-nitrostyrene can proceed via three main pathways, each yielding a different primary product. The ability to direct the reaction towards a single product is a hallmark of a highly selective catalyst.
Catalytic Systems and Data Summary
Recent advances in catalyst design, particularly using core-shell nanostructures and specialized supports, have enabled remarkable control over the chemoselectivity of 4-nitrostyrene hydrogenation. By carefully selecting the catalyst, solvent, and reaction conditions, it is possible to achieve near-total selectivity for any of the three potential products.[1]
The tables below summarize quantitative data for catalytic systems that achieve high selectivity for each of the three products.
Table 1: Synthesis of 2-(4-Aminophenyl)ethanamine (Full Reduction)
| Catalyst | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Ni/NiO@Graphene | Ethanol | 120 | 20 | 1 | >99 | >99 | [1] |
| Co-impregnated Ir-Mo | Toluene | 80 | 30 | - | - | Non-selective |[2] |
Table 2: Comparative Data for Selective Reductions
| Target Product | Catalyst | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 4-Aminostyrene | Ni/NiO@Graphene | Cyclohexane | 120 | 20 | 1 | >99 | >99 | [1] |
| This compound | Pd@N-doped Carbon | Cyclohexane | Room Temp. | 5 | 1 | >99 | >99 | [1] |
| this compound | Pd@Ru Core-Shell | Ethanol | 40 | 1 | 2 | 100 | >99 |[3] |
Detailed Experimental Protocols
The following protocols are based on methodologies reported to achieve high yield and selectivity.
Protocol for the Synthesis of 2-(4-Aminophenyl)ethanamine
This protocol is adapted from the procedure using a graphene-encapsulated nickel catalyst, which demonstrates high efficiency for the full reduction of 4-nitrostyrene.[1]
Materials:
-
4-Nitrostyrene (Substrate)
-
Ni/NiO@Graphene Catalyst
-
Ethanol (Solvent)
-
High-Pressure Autoclave Reactor with magnetic stirring
-
Hydrogen Gas (H₂) Supply
-
Standard workup and purification reagents (e.g., Celite for filtration, rotary evaporator)
Procedure:
-
Reactor Preparation: Add the Ni/NiO@Graphene catalyst to a high-pressure autoclave reactor.
-
Reagent Addition: Add a solution of 4-nitrostyrene dissolved in ethanol to the reactor.
-
System Purge: Seal the reactor and purge thoroughly with H₂ gas several times to remove all air.
-
Pressurization & Heating: Pressurize the reactor with H₂ to 20 bar. Begin stirring and heat the reactor to 120 °C.
-
Reaction: Maintain the reaction at 120 °C and 20 bar H₂ pressure for 1 hour.
-
Cooling & Depressurization: After 1 hour, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess H₂ pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the solid catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Analysis: Analyze the crude product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine conversion and purity. Further purification can be performed by column chromatography if necessary.
Alternative Synthetic Route: Nitration of Phenethylamine
An alternative and widely-used method to produce the hydrochloride salt of the target molecule does not start from 4-nitrostyrene. Instead, it involves the nitration of a protected phenethylamine, followed by deprotection.[4]
General Steps:
-
Amine Protection: The amino group of 2-phenylethylamine is protected, typically via acetylation with acetic anhydride.
-
Nitration: The resulting N-acetyl-2-phenylethylamine is nitrated using a mixture of nitric acid and sulfuric acid. This reaction is regioselective, yielding primarily the 4-nitro isomer.
-
Deprotection: The acetyl protecting group is removed via acid hydrolysis (e.g., with HCl) to yield this compound, which is then isolated as its hydrochloride salt.
This route avoids the challenges of chemoselective hydrogenation but involves handling potent nitrating agents and requires multiple synthetic steps.
Conclusion
The reduction of 4-nitrostyrene is a versatile reaction that can be precisely controlled to yield three distinct and valuable chemical intermediates. The synthesis of 2-(4-aminophenyl)ethanamine via the complete hydrogenation of both the nitro and vinyl groups has been achieved with exceptional selectivity (>99%) using advanced catalytic systems, such as graphene-encapsulated nickel nanoparticles.[1] For drug development professionals and researchers, understanding the delicate interplay between the catalyst structure, solvent, and reaction conditions is paramount to achieving the desired chemical transformation efficiently and selectively. While alternative multi-step syntheses exist, the direct, one-step catalytic hydrogenation from 4-nitrostyrene represents a more atom-economical approach when the appropriate catalytic technology is available.
References
Stability and Storage of 2-(4-Nitrophenyl)ethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Nitrophenyl)ethanamine hydrochloride (CAS RN: 29968-78-3).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available information on the compound's stability profile, outlines potential degradation pathways, and presents standardized protocols for stability testing. Due to a lack of specific, publicly available quantitative stability data for this compound, this guide integrates general principles of stability testing for phenylethylamine and nitroaromatic compounds, in accordance with ICH guidelines. The provided experimental protocols and data tables are presented as templates for researchers to establish the stability profile of this compound hydrochloride in their specific applications.
Introduction
This compound hydrochloride is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[4] Understanding its chemical stability is crucial for ensuring the quality, safety, and efficacy of resulting products, as well as for maintaining the integrity of research samples. Degradation of this compound can lead to the formation of impurities, which may have different pharmacological or toxicological properties. This guide addresses the critical aspects of handling, storing, and evaluating the stability of this compound hydrochloride.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.
Table 1. Chemical and Physical Properties of this compound hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 29968-78-3 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [1][2] |
| Appearance | Brown powder and chunks; Yellow - Green solid crystalline; White to Orange to Green powder to crystal | [2][3][5] |
| Melting Point | 200 - 216 °C | [2][5] |
| Solubility | Soluble in methanol | [6] |
| Hygroscopicity | Hygroscopic | [6] |
Stability Profile and Incompatibilities
This compound hydrochloride is stable under normal temperatures and pressures.[2] However, its stability can be compromised by exposure to certain conditions and substances.
General Stability
The compound is generally stable if stored under recommended conditions.[7] Key factors that can influence its stability include temperature, light, and moisture.
Incompatible Materials
To prevent degradation and hazardous reactions, avoid contact with the following materials:
Hazardous Decomposition Products
Upon combustion or exposure to high temperatures, the compound may decompose and emit toxic fumes and gases, including:
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and purity of this compound hydrochloride. The following conditions are recommended based on available safety data sheets.
Table 2. Recommended Storage Conditions for this compound hydrochloride
| Condition | Recommendation | Reference(s) |
| Temperature | Store in a cool, dry place. Refrigeration (approx. 4°C) is recommended. | [1][2] |
| Atmosphere | Store in a well-ventilated area. | [2] |
| Light | Keep in a dark place. | [1] |
| Container | Store in a tightly closed container. | [1][2] |
| Handling | Avoid generating dust. Use with adequate ventilation. Wash thoroughly after handling. | [2] |
Potential Degradation Pathways
While specific degradation pathways for this compound hydrochloride are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure, which features a primary amine and a nitroaromatic group. Key potential degradation mechanisms include oxidation, hydrolysis, and photodecomposition.
Caption: Hypothetical degradation pathways for this compound hydrochloride under various stress conditions.
Experimental Protocols for Stability Testing
For a comprehensive understanding of the stability of this compound hydrochloride, forced degradation studies are recommended. These studies intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines.
General Experimental Workflow
The workflow for conducting stability testing involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: A general experimental workflow for conducting stability testing of a chemical compound.
Protocol for Hydrolytic Degradation
-
Preparation of Solutions: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be stored at the recommended storage temperature.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Protocol for Oxidative Degradation
-
Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Addition of Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the compound's solution.
-
Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light. A control sample without hydrogen peroxide should be stored under the same conditions.
-
Sampling and Analysis: Withdraw aliquots at specified time points and analyze by HPLC.
Protocol for Thermal Degradation
-
Sample Preparation: Place the solid compound in a stability chamber.
-
Exposure: Expose the sample to a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours). A control sample should be kept at the recommended storage temperature.
-
Analysis: At the end of the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.
Protocol for Photolytic Degradation
-
Sample Preparation: Place the solid compound in a transparent container.
-
Exposure: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After exposure, dissolve the sample and analyze by HPLC.
Data Presentation
The results of forced degradation studies should be systematically recorded to facilitate comparison and analysis. The following tables are templates for organizing the collected data.
Table 3. Summary of Forced Degradation Studies for this compound hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT/RRT) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | |||
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | |||
| Neutral Hydrolysis | Water | 24 h | 60 | |||
| Oxidation | 3% H₂O₂ | 24 h | RT | |||
| Thermal | Solid State | 48 h | 80 | |||
| Photolytic | Solid State | As per ICH Q1B | RT |
Table 4. Purity and Mass Balance Analysis
| Stress Condition | % Assay of Active Substance | % of Total Impurities | Mass Balance (%) |
| Initial (Unstressed) | |||
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Neutral Hydrolysis | |||
| Oxidation | |||
| Thermal | |||
| Photolytic |
Conclusion
While this compound hydrochloride is stable under recommended storage conditions, its susceptibility to degradation under stress conditions such as high temperature, extreme pH, oxidizing agents, and light needs to be experimentally determined. This technical guide provides a framework for researchers and drug development professionals to systematically evaluate the stability of this compound. The provided protocols and data templates, based on established regulatory guidelines, will aid in generating the necessary data to ensure the quality and integrity of this compound hydrochloride in its intended applications. It is imperative that specific stability studies are conducted to establish a definitive stability profile for this compound.
References
- 1. scispace.com [scispace.com]
- 2. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 29968-78-3 CAS MSDS (4-Nitrophenethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
Solubility Profile of 2-(4-Nitrophenyl)ethanamine in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)ethanamine is a primary amine and a nitro compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in organic solvents is fundamental for process development, including reaction, purification, crystallization, and formulation. This technical guide summarizes the available qualitative solubility information and provides a detailed methodology for its experimental determination.
Qualitative Solubility Assessment
While specific quantitative data is lacking, the solubility of this compound can be inferred from its structural analogs, such as phenethylamine and N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride. Phenethylamine, the parent compound, is reported to be soluble in water, ethanol, and ether[1][2]. The hydrochloride salt of a closely related N-methylated derivative is soluble in water, methanol, and DMSO, and slightly soluble in ethyl acetate[3].
Based on these analogs, this compound is anticipated to be soluble in polar organic solvents. The presence of the amine group allows for hydrogen bonding, while the phenyl ring contributes to some nonpolar character.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO) | Expected to be Soluble | Inferred from analogs |
| Phenethylamine | Water, Ethanol, Ether | Soluble | [1][2] |
| N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride | Water, Methanol, DMSO | Soluble | [3] |
| N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride | Ethyl Acetate | Slightly Soluble | [3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6][7]
Principle
An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[4][7]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = C_measured × Dilution Factor
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Synthesis Workflow of this compound
A common synthetic route to this compound involves the reduction of 2-(4-nitrophenyl)acetonitrile. This process can be visualized as a straightforward experimental workflow.
Caption: A typical workflow for the synthesis of this compound.
Conclusion
This technical guide provides a summary of the expected solubility behavior of this compound in organic solvents and a detailed experimental protocol for its quantitative determination. While quantitative data is not currently available in the public domain, the provided information serves as a valuable resource for researchers and professionals in drug development and chemical synthesis. The outlined shake-flask method can be readily implemented to generate precise and reliable solubility data, which is crucial for optimizing experimental conditions and ensuring the successful application of this compound.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
2-(4-Nitrophenyl)ethanamine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)ethanamine, and its more commonly used hydrochloride salt, is a pivotal chemical intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2][3] Its bifunctional nature, featuring a primary amine and a nitro-substituted aromatic ring, offers a versatile platform for the construction of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, core synthetic transformations, and applications of this compound, with a particular focus on its role in drug discovery and development.[4][5][6]
Physicochemical Properties
This compound is commercially available as both the free base and the hydrochloride salt. The hydrochloride form often exhibits enhanced stability and ease of handling.[7] Key physicochemical data are summarized in the table below for quick reference.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 24954-67-4[8][9] | 29968-78-3[10][11][12] |
| Molecular Formula | C8H10N2O2[8] | C8H11ClN2O2 |
| Molecular Weight | 166.18 g/mol [8][9] | 202.64 g/mol |
| Appearance | Solid[8] | White to orange to green powder/crystal[7] |
| Melting Point | 27 °C[9] | 211.0 to 217.0 °C[7] |
| Boiling Point | 162 °C at 14 mmHg[9] | Not available |
| Density | 1.2 g/cm³[8] | Not available |
| Refractive Index | 1.58[8] | Not available |
| Purity | Typically >95-98%[8][9] | Typically >98%[7][11][12] |
Core Reactions in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the nitro group and the primary amine. These sites allow for a diverse range of chemical modifications, making it a valuable precursor for various molecular scaffolds.
Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is a fundamental transformation, yielding 2-(4-aminophenyl)ethanamine, a key intermediate for many pharmaceutical compounds. This reduction can be achieved through various methods, including catalytic hydrogenation and metal-acid systems.[13][14][15][16][17]
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[13][15] It is generally a clean and efficient method.
-
Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reductions.[14][15]
N-Acylation
The primary amine of this compound readily undergoes N-acylation with various acylating agents, such as acyl chlorides or anhydrides, to form stable amide linkages.[18][19][20][21] This reaction is fundamental for introducing diverse side chains and is a common strategy in the synthesis of biologically active molecules.[22]
Reductive Amination
Reductive amination, or reductive alkylation, is a powerful method for forming secondary and tertiary amines.[23][24][25][26][27] this compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine.[23][26] This one-pot reaction is highly efficient and widely used in medicinal chemistry.[24][26]
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, the amino group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.[28]
Applications in Drug Discovery
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[22] Its derivatives have been explored for a wide range of therapeutic applications. For example, it is a key intermediate in the synthesis of Mirabegron, a medication used to treat overactive bladder.[29] The synthesis of Mirabegron involves the reaction of (R)-styrene oxide with 4-nitrophenethylamine hydrochloride.[2] Furthermore, it is an essential intermediate for the synthesis of dofetilide, an antiarrhythmic agent.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenethylamine Hydrochloride[1]
This protocol describes a convenient synthesis from L-4-nitrophenylalanine.
-
Materials: L-4-Nitrophenylalanine, diphenylether, methyl ethyl ketone (MEK), diethyl ether, hydrochloric acid (gas).
-
Procedure:
-
A suspension of L-4-nitrophenylalanine (5.0 g, 23.81 mmol) in 50 mL of diphenylether is prepared in a suitable reaction vessel.
-
Methyl ethyl ketone (0.17 g, 2.37 mmol) is added to the suspension.
-
The mixture is heated to 220°C for 3 hours, resulting in a clear dark red solution.
-
The solution is then diluted with 50 mL of diethyl ether and cooled in an ice bath.
-
Dry HCl gas is bubbled through the solution to precipitate the product.
-
The resulting dark red precipitate is collected by filtration.
-
The crude product is stirred in ethyl acetate and filtered to obtain the purified 4-nitrophenethylamine hydrochloride.
-
Protocol 2: General Procedure for N-Acylation[20]
This is a general, catalyst-free method for the N-acylation of amines.
-
Materials: this compound, acetic anhydride, diethyl ether.
-
Procedure:
-
In a 50 mL round-bottomed flask, a mixture of this compound (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is dissolved in 5 mL of diethyl ether.
-
The solution is allowed to stand at room temperature for 1 hour to facilitate crystallization of the product.
-
The crystalline product is collected by filtration.
-
Protocol 3: General Procedure for Reductive Amination[26]
This protocol outlines a standard automated reductive amination process.
-
Materials: this compound, aldehyde or ketone, silica-supported cyanoborohydride, phenylacetic acid (proton source), polymer-supported benzaldehyde, SCX (Strong Cation Exchange) resin.
-
Procedure:
-
Imine Formation and Reduction: A solution of the reactants is circulated through a cartridge containing silica-supported cyanoborohydride and phenylacetic acid at room temperature.
-
Purification:
-
The reaction solution is passed through a cartridge containing polymer-supported benzaldehyde to scavenge any excess amine.
-
The solution is then passed through an SCX cartridge to capture the desired amine product.
-
The SCX cartridge is washed with a suitable solvent (e.g., methanol) to remove impurities.
-
The final product is eluted from the SCX cartridge using a solution of a strong base in a solvent (e.g., 2.5 M DIPA in MeOH).
-
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including reduction of the nitro group, N-acylation, and reductive amination, makes it an indispensable tool for the synthesis of complex organic molecules. Its significance is particularly pronounced in the field of drug discovery, where it serves as a key intermediate in the preparation of numerous active pharmaceutical ingredients. The protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive resource to facilitate the effective utilization of this important chemical entity in their synthetic endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. 2-(4-Nitrophenyl)ethylamine hydrochloride - Opulent Pharma [opulentpharma.com]
- 4. news.umich.edu [news.umich.edu]
- 5. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 6. routledge.com [routledge.com]
- 7. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 24954-67-4 this compound AKSci 1934AB [aksci.com]
- 9. 24954-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% 1 g | Request for Quote [thermofisher.com]
- 12. H64894.06 [thermofisher.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. Reductive amination - Wikipedia [en.wikipedia.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. youtube.com [youtube.com]
- 26. gctlc.org [gctlc.org]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application of 2-(4-Nitrophenyl)ethanamine as a Pharmaceutical Intermediate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)ethanamine is a versatile bifunctional molecule widely utilized as a key starting material and intermediate in the pharmaceutical industry. Its structure, featuring a reactive primary amine and a nitro-functionalized aromatic ring, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two significant classes of therapeutic agents: β3-adrenergic agonists, exemplified by Mirabegron, and inhibitors of phenylethanolamine N-methyltransferase (PNMT).
Application 1: Synthesis of Mirabegron, a β3-Adrenergic Agonist
Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1] this compound serves as a crucial precursor for the construction of the core structure of Mirabegron. The synthetic strategy involves the reaction of this compound with (R)-styrene oxide to form a key amino alcohol intermediate.
Signaling Pathway of Mirabegron
Mirabegron exerts its therapeutic effect by activating β3-adrenergic receptors in the detrusor muscle of the bladder. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder smooth muscle. This relaxation increases bladder capacity and reduces the symptoms of OAB.[2][3][4]
Caption: Mirabegron's β3-adrenergic receptor signaling pathway.
Experimental Workflow for Mirabegron Synthesis
The synthesis of Mirabegron from this compound generally follows a multi-step process. The initial key step is the formation of the amino alcohol intermediate, followed by reduction of the nitro group, and subsequent coupling with the thiazole moiety.
Caption: Synthetic workflow for Mirabegron.
Quantitative Data for Mirabegron Synthesis
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method | Reference |
| 1. Ring Opening | (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride | 322.78 | 85 | 99.56 (chiral) | HPLC | [5] |
| 2. Nitro Reduction | (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol | 256.35 | 95.1 | >98 | ESI-MS | [6] |
| 3. Coupling | Mirabegron | 396.51 | 84.5 | 99.80 | HPLC | [7] |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride
This protocol describes the ring-opening of (R)-styrene oxide with this compound.
-
Materials: this compound, (R)-styrene oxide, isopropanol, concentrated hydrochloric acid.
-
Procedure:
-
To a solution of this compound (1 equivalent) in isopropanol, add (R)-styrene oxide (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold isopropanol, and dry under vacuum to yield the product as a solid.
-
Protocol 2: Synthesis of (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol
This protocol details the reduction of the nitro group of the intermediate.
-
Materials: (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride (1 equivalent) in methanol.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir vigorously at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Application 2: Synthesis of Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[8][9] Inhibition of PNMT is a therapeutic strategy for conditions where epinephrine levels are implicated, such as certain cardiovascular diseases and potentially neurodegenerative disorders like Alzheimer's disease.[10] this compound can be used as a precursor to synthesize 1,2,3,4-tetrahydroisoquinoline derivatives, which are known potent inhibitors of PNMT.[11][12]
PNMT Function and Inhibition Pathway
PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amine of norepinephrine, forming epinephrine and S-adenosyl-L-homocysteine (SAH).[9] PNMT inhibitors act by binding to the active site of the enzyme, preventing the binding of either norepinephrine or SAM, thus blocking the production of epinephrine.[10]
Caption: Mechanism of PNMT and its inhibition.
Experimental Workflow for PNMT Inhibition Assay
A common method to assess the efficacy of PNMT inhibitors is through an in vitro enzyme inhibition assay. This workflow outlines the general steps for such an assay.
References
- 1. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN111662246A - Mirabegron impurity compound and preparation method and application thereof - Google Patents [patents.google.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 10. aps.anl.gov [aps.anl.gov]
- 11. jetir.org [jetir.org]
- 12. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) | C16H19ClN2O3 | CID 67020338 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(4-Nitrophenyl)ethanamine in the Synthesis of Active Pharmaceutical Ingredients
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-(4-Nitrophenyl)ethanamine and its derivatives continue to be crucial building blocks in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). These compounds serve as key intermediates in the manufacturing of drugs targeting a range of therapeutic areas, most notably cardiovascular and urological conditions. Their utility lies in the reactive nature of the nitro and amino functionalities, which allow for strategic molecular modifications to achieve the desired pharmacological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in API synthesis, with a focus on the production of Mirabegron and Dofetilide.
Application in the Synthesis of Mirabegron
Mirabegron, a potent and selective β3-adrenergic receptor agonist, is a primary treatment for overactive bladder.[1] The synthesis of Mirabegron often utilizes this compound hydrochloride as a key starting material. The general synthetic approach involves the formation of an amide bond followed by a series of reduction steps and a final coupling reaction.[2]
A common synthetic route begins with the condensation of (R)-mandelic acid with 4-nitrophenylethylamine hydrochloride. This is typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[2] The resulting amide intermediate then undergoes reduction of both the amide and nitro functionalities. The reduction of the nitro group is a critical step, often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C).[2] The final step involves coupling the resulting amine with 2-(2-aminothiazol-4-yl)acetic acid to yield Mirabegron.
Quantitative Data for Mirabegron Synthesis
| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Amide Formation | (R)-mandelic acid, 4-nitrophenylethylamine hydrochloride, EDC, HOBt | (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide | ~86 | >99 | [2] |
| 2 | Nitro Reduction | Palladium on carbon, Hydrogen gas or Ammonium formate | (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol | Not isolated | Not applicable | [2] |
| 3 | Final Coupling | 2-(2-aminothiazol-4-yl)acetic acid, EDC, HOBt | Mirabegron | - | >99.6 | [3] |
Experimental Protocol: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
-
Reaction Setup: In a suitable reaction vessel, dissolve (R)-mandelic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in an appropriate solvent such as dichloromethane or dimethylformamide.[2]
-
Addition of Amine: Stir the mixture at room temperature for 30 minutes. To this solution, add 4-nitrophenylethylamine hydrochloride and a base, such as triethylamine, to neutralize the hydrochloride salt.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution, a basic solution, and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired amide.
Application in the Synthesis of Dofetilide
Dofetilide is a class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats. The synthesis of Dofetilide involves N-methyl-2-(4-nitrophenyl)ethanamine as a key intermediate.[4] A common synthetic pathway starts with the protection of the amino group of this compound, followed by methylation, and then deprotection to yield the N-methylated intermediate.[4]
Quantitative Data for Dofetilide Intermediate Synthesis
| Step | Reaction | Key Reagents | Product | Yield (%) | Reference |
| 1 | N-Protection | This compound hydrochloride, p-toluenesulfonyl chloride, triethylamine | 4-Methyl-N-(4-nitrophenethyl)benzenesulfonamide | - | [4] |
| 2 | N-Methylation | Dimethyl sulfate, potassium carbonate | N,4-Dimethyl-N-(4-nitrophenethyl)benzenesulfonamide | - | [4] |
| 3 | Deprotection | Aqueous sulfuric acid | N-methyl-2-(4-nitrophenyl)ethanamine | - | [4] |
| 4 | Final Steps | - | Dofetilide | - | [4] |
Experimental Protocol: Preparation of N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride
-
N-Protection: To a mixture of this compound hydrochloride in toluene, add triethylamine at 25-30°C. Cool the mixture to 5-10°C and slowly add p-toluenesulfonyl chloride.[4]
-
N-Methylation: The resulting 4-methyl-N-(4-nitrophenethyl)benzenesulfonamide is then reacted with dimethyl sulfate in the presence of potassium carbonate in a solvent like ethyl acetate.[4]
-
Deprotection: The N,4-dimethyl-N-(4-nitrophenethyl)benzenesulfonamide is deprotected using aqueous sulfuric acid at an elevated temperature (105-110°C).[4]
-
Isolation: After cooling and basification with aqueous sodium hydroxide, the product is extracted and can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.[4]
Conclusion
This compound is a versatile and indispensable intermediate in the pharmaceutical industry. Its application in the synthesis of complex APIs like Mirabegron and Dofetilide highlights its importance. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development, facilitating the efficient and high-purity synthesis of these and other vital medications. The continued exploration of synthetic routes involving this key building block is expected to contribute to the development of new and improved therapeutic agents.
References
Application Note: A Comparative Study of Acylation Methods for the Synthesis of N-[2-(4-nitrophenyl)ethyl]amides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where the amide functional group is a prevalent feature in a vast number of active pharmaceutical ingredients (APIs).[1] The acylation of primary amines is a fundamental method for creating these robust linkages. This application note provides detailed protocols for the synthesis of N-[2-(4-nitrophenyl)ethyl]amides through the acylation of 2-(4-nitrophenyl)ethanamine. This compound serves as a valuable building block and intermediate in the synthesis of various pharmaceutical agents.[2][3]
We present two common and efficient protocols for this transformation: the Schotten-Baumann reaction using an acyl chloride and a method utilizing an acid anhydride.[4][] The Schotten-Baumann reaction is a versatile method for synthesizing amides from amines and acid chlorides, often conducted under biphasic conditions with an aqueous base to neutralize the acid byproduct.[6][7] Acylation with acid anhydrides provides an alternative route, typically with a different byproduct and sometimes requiring heat.[8] These protocols offer reliable pathways to generate the desired amide products in high yield and purity, which is critical for subsequent steps in a drug development pipeline.[2]
General Reaction Scheme
Figure 1. General scheme for the acylation of this compound using either an acyl halide (X=Cl) or an acid anhydride (X=OCOR).
Experimental Protocols
Protocol 1: Acylation using Acetyl Chloride (Schotten-Baumann Conditions)
This protocol details the synthesis of N-acetyl-2-(4-nitrophenyl)ethanamine using acetyl chloride as the acylating agent in a biphasic system.[4] The aqueous base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.[9]
Materials and Reagents:
-
This compound
-
Acetyl Chloride
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH), 1 M aqueous solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (30 mL).
-
Reaction Setup: Place the flask in an ice bath and begin stirring. Slowly add 1 M sodium hydroxide solution (2.5 eq) to the flask.
-
Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the biphasic mixture over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetyl-2-(4-nitrophenyl)ethanamine as a white to light yellow solid.[2][10]
Protocol 2: Acylation using Acetic Anhydride
This protocol describes the acylation of this compound using acetic anhydride. This method avoids the generation of HCl, producing acetic acid as a byproduct instead, which can be neutralized by a base.[8]
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in DCM (40 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Gentle heating may be applied if the reaction is sluggish (monitor by TLC).
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-2-(4-nitrophenyl)ethanamine.
Results and Data Presentation
The following tables summarize representative quantitative and qualitative data for the synthesis of N-acetyl-2-(4-nitrophenyl)ethanamine.
Table 1: Comparison of Acylation Protocols
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |
|---|---|---|
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Base | Sodium Hydroxide (aq) | Triethylamine |
| Solvent System | Dichloromethane / Water | Dichloromethane |
| Reaction Time | 2-3 hours | 4-6 hours |
| Yield (%) | 92% | 88% |
| Purity (by HPLC, %) | >99% | >98% |
| Melting Point (°C) | 139-141 °C | 138-140 °C |
Note: Data are representative and may vary based on experimental conditions and scale. The observed melting point is consistent with literature values.[11]
Table 2: Characterization Data for N-acetyl-2-(4-nitrophenyl)ethanamine (CAS: 6270-07-1)
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₃[2] |
| Molecular Weight | 208.22 g/mol [10] |
| Appearance | White to light yellow crystalline powder[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.18 (d, 2H), 7.38 (d, 2H), 5.70 (br s, 1H, NH), 3.55 (q, 2H), 2.95 (t, 2H), 1.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1, 147.0, 146.5, 129.8, 124.0, 40.5, 35.2, 23.3 |
| Mass Spec (ESI+) | m/z 209.09 [M+H]⁺, 231.07 [M+Na]⁺ |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and characterization of the target amide.
Caption: General workflow for the acylation of this compound.
This application note provides two robust and reproducible protocols for the acylation of this compound. The Schotten-Baumann method using acetyl chloride offers a slightly higher yield and faster reaction time under the described conditions. The acetic anhydride method is a viable alternative, particularly when avoiding the use of strong aqueous bases is desirable. Both methods yield the target N-acetyl-2-(4-nitrophenyl)ethanamine in high purity after a straightforward purification step. These protocols are well-suited for laboratory-scale synthesis and can be adapted for the preparation of a diverse library of amides crucial for research and drug development.
References
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. N-Acetyl-2-(4-nitrophenyl)ethylamine | 6270-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. N-ACETYL-2-(4-NITROPHENYL)ETHYLAMINE CAS#: 6270-07-1 [chemicalbook.com]
Application Notes & Protocols: Leveraging 2-(4-Nitrophenyl)ethanamine in the Development of Proteolysis Targeting Chimeras (PROTACs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] This event-driven pharmacology offers a powerful new modality to target proteins previously considered "undruggable."[2][4] The modular nature of PROTACs allows for rational design, where the choice of ligands and the linker composition are critical for optimizing degradation efficacy, selectivity, and pharmacokinetic properties.[7][8]
This document outlines the potential applications of 2-(4-nitrophenyl)ethanamine as a versatile building block in the synthesis of novel PROTACs, particularly for creating hypoxia-activated degraders. We provide detailed protocols for the synthesis and evaluation of such PROTACs.
Conceptual Application of this compound
While not yet a widely reported moiety in mainstream PROTAC literature, the chemical structure of this compound offers intriguing possibilities for innovative PROTAC design.
-
As a Linker Building Block: The ethylamine group provides a straightforward point of attachment for a POI ligand, while the phenyl ring can serve as a rigid component within the linker. The nitro group can be chemically modified (e.g., reduced to an amine) to provide an orthogonal attachment point for an E3 ligase ligand or to modulate the physicochemical properties of the linker.
-
For Hypoxia-Activated PROTACs: The 4-nitrobenzyl group has been utilized to create hypoxia-activated PROTACs.[1] Under the hypoxic conditions characteristic of solid tumors, the nitro group can be enzymatically reduced, triggering the release of the active PROTAC. This approach allows for tumor-selective protein degradation, potentially reducing systemic toxicity.[9] this compound can serve as a key precursor for developing such targeted therapies.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC is the hijacking of the ubiquitin-proteasome system. The process begins with the formation of a ternary complex and culminates in the degradation of the target protein.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. scienceopen.com [scienceopen.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(4-Nitrophenyl)ethanamine as a Precursor for Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)ethanamine is a versatile precursor in the synthesis of azo dyes. Its primary aromatic amine group can be readily diazotized and subsequently coupled with various electron-rich aromatic compounds to form a diverse range of azo dyes. The presence of the nitro group (a strong electron-withdrawing group) on the phenyl ring acts as an auxochrome, often resulting in dyes with deep colors and good lightfastness. The ethylamine linker provides a site for potential modification to alter the dye's solubility, affinity for specific substrates, or for conjugation to other molecules. Azo dyes derived from this precursor have potential applications in textiles, printing, and as biological stains or probes.
The general synthesis involves a two-step process:
-
Diazotization: The conversion of the primary aromatic amine of this compound into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).
-
Azo Coupling: The electrophilic attack of the diazonium salt on an activated aromatic ring (the coupling component), such as a phenol, naphthol, or an aromatic amine, to form the characteristic azo (-N=N-) linkage.
Data Presentation
The following tables summarize estimated quantitative data for azo dyes synthesized from this compound and various coupling components. These values are based on data for structurally similar (4-nitrophenyl)azo dyes and may vary depending on the specific experimental conditions.
Table 1: Estimated Spectroscopic Properties of Synthesized Azo Dyes in Ethanol
| Coupling Component | Predicted Dye Color | Estimated λmax (nm) |
| Phenol | Yellow-Orange | ~390 - 410 |
| 2-Naphthol | Red | ~480 - 500 |
| N,N-Dimethylaniline | Orange-Red | ~470 - 490 |
| Resorcinol | Orange | ~420 - 440 |
Experimental Protocols
Caution: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform all reactions in a well-ventilated fume hood. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 2-(4-nitrophenyl)ethyl diazonium salt solution.
Materials:
-
This compound (1.0 mmol, 166.18 mg)
-
Concentrated Hydrochloric Acid (HCl, ~2.5 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO2) (1.1 mmol, 75.9 mg)
-
Ice
Procedure:
-
In a 50 mL beaker, suspend 1.0 mmol of this compound in a mixture of 2.5 mL of concentrated HCl and 5 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate test tube, dissolve 1.1 mmol of sodium nitrite in 2 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete. The resulting clear or slightly yellow solution is the diazonium salt solution. Use this solution immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of Azo Dyes via Coupling Reactions
This protocol outlines the general procedure for coupling the diazonium salt with various aromatic compounds.
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol (1.0 mmol, 94.11 mg)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 1.0 mmol of phenol in 10 mL of 10% aqueous sodium hydroxide solution.
-
Cool the phenol solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Collect the precipitated dye by vacuum filtration, wash thoroughly with cold deionized water, and allow to air dry.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (1.0 mmol, 144.17 mg)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 1.0 mmol of 2-naphthol in 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A deep red precipitate is expected to form.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Collect the precipitated dye by vacuum filtration, wash with cold deionized water, and air dry.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Dimethylaniline (1.0 mmol, 121.18 mg)
-
Glacial Acetic Acid
-
Sodium Acetate solution (saturated)
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 1.0 mmol of N,N-dimethylaniline in 5 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-dimethylaniline solution with constant stirring.
-
After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper. A colored precipitate should form.
-
Continue to stir the mixture in the ice bath for 30 minutes.
-
Collect the dye by vacuum filtration, wash with cold deionized water, and air dry.
Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Application Notes and Protocols for 2-(4-Nitrophenyl)ethanamine and its Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-(4-nitrophenyl)ethanamine and its reduced form, 2-(4-aminophenyl)ethanamine, in materials science research. While direct applications of this compound in materials science are not extensively documented in publicly available literature, its amine derivative, 2-(4-aminophenyl)ethanamine, serves as a valuable bifunctional monomer and surface modification agent. The following sections detail protocols for the synthesis of aromatic polyamides and the functionalization of surfaces using 2-(4-aminophenyl)ethanamine, based on established chemical principles and methodologies for similar compounds.
Section 1: Synthesis of Aromatic Polyamides
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. 2-(4-aminophenyl)ethanamine can be utilized as a diamine monomer in polycondensation reactions with various diacyl chlorides to produce novel aromatic polyamides. The presence of the ethylamine group can introduce a degree of flexibility into the polymer backbone compared to fully rigid aromatic diamines.
Experimental Protocol: Synthesis of an Aromatic Polyamide via Solution Polycondensation
This protocol describes a general procedure for the synthesis of an aromatic polyamide from 2-(4-aminophenyl)ethanamine and a generic aromatic diacyl chloride (e.g., terephthaloyl chloride).
Materials:
-
2-(4-aminophenyl)ethanamine (freshly purified)
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a specific molar amount of 2-(4-aminophenyl)ethanamine and lithium chloride in anhydrous DMAc under a nitrogen atmosphere. Stir the mixture until all solids have dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacyl Chloride: Slowly add an equimolar amount of the aromatic diacyl chloride to the stirred solution. The diacyl chloride can be added as a solid in small portions or as a solution in a small amount of anhydrous DMAc.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polyamide under vacuum at 80-100°C for 24 hours or until a constant weight is achieved.
Data Presentation: Representative Properties of Aromatic Polyamides
The properties of the resulting polyamide will depend on the specific diacyl chloride used and the polymerization conditions. The following table provides a summary of typical properties for aromatic polyamides synthesized from similar diamines.
| Property | Typical Value Range | Characterization Method |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 | Ubbelohde Viscometer |
| Glass Transition Temperature (Tg, °C) | 200 - 350 | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (TGA, °C) | 400 - 550 | Thermogravimetric Analysis (TGA) |
| Tensile Strength (MPa) | 80 - 150 | Universal Testing Machine |
| Tensile Modulus (GPa) | 2.5 - 5.0 | Universal Testing Machine |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO) | Solubility Tests |
Logical Relationship: Polyamide Synthesis
Caption: Workflow for the synthesis of an aromatic polyamide.
Section 2: Surface Functionalization
The amine groups of 2-(4-aminophenyl)ethanamine allow for its use in the surface modification of various materials, including silicon wafers, glass, and polymer films. This functionalization can be used to alter surface properties such as wettability, adhesion, and biocompatibility, or to provide reactive sites for the subsequent immobilization of biomolecules or other functional moieties.
Experimental Protocol: Amine Functionalization of a Silicon Wafer
This protocol provides a general method for the covalent attachment of 2-(4-aminophenyl)ethanamine to a silicon wafer surface via a silanization-like reaction, creating an amine-terminated surface.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
2-(4-aminophenyl)ethanamine
-
Triethylamine (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonicating in acetone and then isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Immerse the cleaned wafers in Piranha solution for 30-60 minutes to create a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.
-
-
Amine Functionalization:
-
In a glovebox or under a nitrogen atmosphere, prepare a solution of 2-(4-aminophenyl)ethanamine and triethylamine (as an acid scavenger) in anhydrous toluene.
-
Immerse the hydroxylated silicon wafers in the solution.
-
Heat the reaction mixture at 80-100°C for 4-6 hours.
-
After the reaction, allow the wafers to cool to room temperature.
-
-
Washing and Curing:
-
Remove the wafers from the solution and rinse them sequentially with fresh toluene, ethanol, and deionized water to remove any unbound molecules.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Cure the wafers by baking them in an oven at 110-120°C for 30-60 minutes to promote stable covalent bond formation.
-
Data Presentation: Characterization of Amine-Functionalized Surfaces
The success of the surface functionalization can be assessed using various surface-sensitive analytical techniques.
| Characterization Technique | Expected Outcome |
| Contact Angle Goniometry | Decrease in water contact angle, indicating a more hydrophilic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s peaks corresponding to the amine groups. |
| Atomic Force Microscopy (AFM) | Change in surface morphology and roughness. |
| Ellipsometry | Increase in the thickness of the organic layer on the surface. |
Experimental Workflow: Surface Functionalization
Caption: Workflow for the amine functionalization of a silicon surface.
Disclaimer: The protocols provided are generalized and should be adapted and optimized for specific experimental conditions and applications. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The safety data sheets (SDS) for all chemicals should be consulted before use.
Application Notes and Protocols for the Derivatization of 2-(4-Nitrophenyl)ethanamine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)ethanamine is a versatile chemical intermediate recognized for its role in the synthesis of pharmacologically active compounds.[1] Its phenethylamine core structure is a common motif in many biologically active molecules, including neurotransmitters and synthetic drugs. Derivatization of the primary amine group of this compound allows for the systematic modification of its physicochemical and biological properties, leading to the generation of compound libraries for screening in a variety of biological assays. These derivatives have shown potential in diverse therapeutic areas, including as antimicrobial, anticancer, and neuromodulatory agents.[2]
This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent evaluation of its derivatives in relevant biological assays.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data for various derivatives of this compound, providing a comparative overview of their biological activities.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative | Test Organism | MIC (µg/mL) |
| N-(2-(4-nitrophenyl)ethyl)acetamide | Escherichia coli | >128 |
| N-(2-(4-nitrophenyl)ethyl)benzamide | Staphylococcus aureus | 64 |
| Schiff base with salicylaldehyde | Escherichia coli | 32 |
| Schiff base with salicylaldehyde | Staphylococcus aureus | 16 |
Note: Data is representative and may vary based on specific experimental conditions.
Table 2: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
| N-(2-(4-nitrophenyl)ethyl)acetamide | MCF-7 (Breast) | >100 |
| N-(2-(4-nitrophenyl)ethyl)benzamide | HeLa (Cervical) | 75.4 |
| Thiazolidinone derivative | A549 (Lung) | 25.1 |
| Pyrazole derivative | HepG2 (Liver) | 15.8 |
Note: IC50 values are indicative and can differ based on the assay and cell line used.
Table 3: Enzyme Inhibition by this compound Derivatives
| Derivative | Enzyme | Ki (µM) | Inhibition Type |
| N-methyl-N-propargyl-2-(4-nitrophenyl)ethanamine | MAO-A | 5.2 | Irreversible |
| N-methyl-N-propargyl-2-(4-nitrophenyl)ethanamine | MAO-B | 12.8 | Irreversible |
| 2-(4-Nitrophenyl)ethylguanidine | Adrenergic Receptor α2 | 0.8 | Competitive |
Note: Ki values are approximate and depend on the specific assay conditions.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the synthesis of N-(2-(4-nitrophenyl)ethyl)acetamide, a common derivative for initial biological screening.
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a round bottom flask, dissolve this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Chiral Derivatization using Marfey's Reagent
This protocol outlines the derivatization of racemic this compound with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for the separation and analysis of enantiomers by HPLC.[3][4][5][6][7]
Materials:
-
Racemic this compound
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve a small amount of racemic this compound (approx. 1 mg) in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution to initiate the reaction.
-
Incubate the mixture at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature and stop the reaction by adding 20 µL of 2 M hydrochloric acid.
-
Dilute the sample with the mobile phase and inject it into the HPLC system.
-
Separate the diastereomeric derivatives on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect the diastereomers by UV absorbance at 340 nm. The two enantiomers will appear as two separate peaks.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound derivatives against MAO-A and MAO-B.[8][9][10][11][12]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound derivative (test inhibitor)
-
Pargyline (MAO-B specific inhibitor) and Clorgyline (MAO-A specific inhibitor) as controls
-
Tyramine (MAO substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the test inhibitor at various concentrations, and the MAO enzyme (either MAO-A or MAO-B). Include wells for a no-inhibitor control and a positive control (pargyline for MAO-B or clorgyline for MAO-A).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing tyramine, Amplex® Red reagent, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is proportional to the MAO activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: Radioligand Binding Assay for Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound derivatives for adrenergic receptors.[13][14][15][16]
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1, α2, β1, β2)
-
Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β)
-
This compound derivative (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well plate format
Procedure:
-
Prepare serial dilutions of the unlabeled this compound derivative.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, the unlabeled competitor at various concentrations, and the cell membranes.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand).
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 5: Anticancer Activity Evaluation using MTT Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the cells with the test compound for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for derivatization and biological evaluation.
Caption: Adrenergic receptor signaling pathway modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Nitrophenyl)ethanamine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(4-Nitrophenyl)ethanamine by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, polar solvents are generally a good starting point. The hydrochloride salt of this compound is soluble in methanol.[1] For the free base, alcoholic solvents are often effective for nitroaryl compounds.[2] Ethanol is a commonly used solvent for the recrystallization of similar aromatic amines like p-nitroaniline. A mixed solvent system, such as ethanol-water or acetone-hexane, might also be effective.[2] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: Should I purify this compound as the free base or as a salt?
A2: Amines can often be purified as their salts (e.g., hydrochloride salt).[2] Amine salts are typically more crystalline and may have more favorable solubility properties for recrystallization from polar solvents. If you are working with the free base and encountering difficulties, converting it to its hydrochloride salt and recrystallizing from a solvent like methanol could be a viable alternative.
Q3: My compound is colored. How can I remove the colored impurities?
A3: If your solution is colored by impurities, you can use a small amount of activated charcoal (decolorizing carbon). After dissolving the crude product in the hot solvent, add the charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb some of your desired product.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[4] After allowing the solution to cool slowly to room temperature, cool it further in an ice bath to promote maximum precipitation.[5] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]
Troubleshooting Guide
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to the presence of impurities lowering the melting point or the boiling point of the solvent being too high.
-
Solution 1: Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. Slower cooling can favor crystal formation over oiling out.
-
Solution 2: Try a different solvent with a lower boiling point.
-
Solution 3: If the issue persists, consider purifying the compound by another method, such as column chromatography, to remove the impurities that are depressing the melting point, and then attempt recrystallization again.
Problem: No crystals form, even after cooling in an ice bath.
-
Cause 1: The solution is not supersaturated, likely because too much solvent was used.
-
Solution 1: Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[6]
-
Cause 2: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.[7] The small scratches on the glass can provide a surface for crystal growth.
-
Solution 3: Add a "seed crystal" of the pure compound to the solution.[7] The seed crystal will act as a template for crystallization.
Problem: The crystals form too quickly.
-
Cause: The solution is cooling too rapidly, which can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. Reheat the solution, add a small amount of extra solvent, and then allow it to cool to room temperature without disturbance before placing it in an ice bath.[6]
Problem: The recovered crystals are still impure.
-
Cause 1: The cooling was too rapid, leading to the trapping of impurities.
-
Solution 1: Repeat the recrystallization, ensuring slow cooling.
-
Cause 2: The chosen solvent is not suitable, and the impurities have similar solubility to the desired compound in that solvent.
-
Solution 2: Experiment with different solvents or solvent systems.
-
Cause 3: The crystals were not washed properly after filtration.
-
Solution 3: Ensure the crystals are washed with a small amount of ice-cold, fresh solvent while on the filter paper to remove any residual mother liquor containing impurities.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
Disclaimer: The following data is estimated based on general principles of solubility for aromatic nitro amines and qualitative observations. Experimental verification is recommended for precise measurements.
| Solvent | Boiling Point (°C) | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Water | 100 | Insoluble | Sparingly Soluble |
| Methanol | 65 | Soluble[1] | Very Soluble |
| Ethanol | 78 | Sparingly Soluble | Soluble |
| Acetone | 56 | Sparingly Soluble | Soluble |
| Ethyl Acetate | 77 | Slightly Soluble | Moderately Soluble |
| Toluene | 111 | Insoluble | Slightly Soluble |
| Hexane | 69 | Insoluble | Insoluble |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection: Based on the data in Table 1 and preliminary tests, select a suitable solvent. Ethanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate. Add more hot solvent in small portions with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.[7]
Mandatory Visualization
References
- 1. 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Solvent Systems for 2-(4-Nitrophenyl)ethanamine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Nitrophenyl)ethanamine and its hydrochloride salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, focusing on recrystallization and column chromatography techniques.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | - Solvent choice is not optimal: The compound may be too soluble in the chosen solvent even at low temperatures. - Insufficient concentration: The solution may not be saturated. - Presence of impurities: Certain impurities can inhibit crystal nucleation. | - For this compound hydrochloride, methanol is a proven effective solvent. If using other solvents, consider a mixed-solvent system. For the free base, less polar solvent mixtures may be necessary. - Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution. - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound. |
| Oiling Out | - High concentration of impurities: This can lower the melting point of the solid, causing it to separate as a liquid. - Solution is too supersaturated. - Cooling rate is too rapid. | - Purify the crude material first by another method, such as column chromatography, to remove a significant portion of the impurities. - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. |
| Poor Yield | - Excessive solvent used: This will result in a significant amount of the product remaining in the mother liquor. - Premature crystallization during hot filtration. - Incomplete precipitation. | - Use the minimum amount of hot solvent required to dissolve the crude product completely. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Ensure the solution is thoroughly cooled in an ice bath for an extended period to maximize crystal formation. |
| Colored Impurities in Crystals | - Colored impurities are co-precipitating with the product. - Insufficient washing of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Wash the collected crystals thoroughly with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system polarity: The eluent may be too polar, causing all components to elute quickly, or not polar enough, resulting in no elution. - Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound. A common starting point is a gradient of ethyl acetate in hexane. - For amines, add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel. - Use an appropriate amount of crude material for the column size. A general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight. |
| Compound Streaking on TLC and Column | - Interaction of the basic amine with the acidic silica gel. | - Add a small percentage of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Compound Stuck on the Column | - The eluent is not polar enough to displace the compound from the silica gel. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. A final flush with a more polar solvent like methanol may be necessary. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred. Gently tap the column during packing to settle the silica gel and remove air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the best approach to purify crude this compound?
A1: For many applications, converting the free base to its hydrochloride salt and then recrystallizing it is a highly effective method for achieving high purity. This compound hydrochloride is a stable, crystalline solid that is often easier to handle and purify than the free base, which can be an oil or low-melting solid.
Q2: Which solvent is recommended for the recrystallization of this compound hydrochloride?
A2: Methanol has been shown to be an effective solvent for the recrystallization of this compound hydrochloride, capable of yielding high purity and good recovery.[1] Other polar solvents like ethanol or mixed solvent systems such as ethanol/ether could also be suitable and should be screened for optimal results with your specific crude material.
Q3: My this compound is the free base. Can I still use recrystallization?
A3: Yes, but finding a suitable single solvent can be more challenging. A two-solvent recrystallization is often more effective. This typically involves dissolving the crude amine in a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent in which it is poorly soluble (e.g., hexane or heptane) until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling should induce crystallization.
Q4: What are the common impurities I should be aware of during the purification of this compound?
A4: Common impurities can arise from the synthesis process and may include starting materials, reagents, and byproducts. For instance, if synthesized by nitration of 2-phenylethanamine, positional isomers (e.g., 2-(2-nitrophenyl)ethanamine) could be present. Incomplete reactions or side reactions can also lead to other related substances. The choice of purification strategy should consider the likely impurities in your crude product.
Q5: How do I choose the right solvent system for column chromatography of this compound?
A5: The ideal solvent system should provide good separation between your target compound and any impurities. This is best determined by running a few TLC plates with different solvent mixtures. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate. To prevent streaking due to the basicity of the amine, it is highly recommended to add a small amount (0.1-1%) of triethylamine to your eluent.
Data Presentation
Recrystallization Solvent Suitability
| Compound Form | Solvent/System | Qualitative Solubility | Purity Achieved | Yield |
| Hydrochloride Salt | Methanol | Soluble | >99.5%[1] | ~85%[1] |
| Hydrochloride Salt | Ethanol | Soluble | - | - |
| Hydrochloride Salt | Water | Soluble | - | - |
| Free Base | Dichloromethane/Hexane | Soluble in Dichloromethane, Insoluble in Hexane | - | - |
| Free Base | Ethyl Acetate/Hexane | Soluble in Ethyl Acetate, Insoluble in Hexane | - | - |
TLC Solvent Systems for Column Chromatography Optimization
| Solvent System (v/v) | Observations | Recommendation |
| 20% Ethyl Acetate in Hexane + 0.5% Triethylamine | Low Rf, compound remains near the baseline. | Increase the polarity. |
| 40% Ethyl Acetate in Hexane + 0.5% Triethylamine | Rf in the ideal range of 0.2-0.4. | Good starting point for column chromatography. |
| 60% Ethyl Acetate in Hexane + 0.5% Triethylamine | High Rf, compound moves close to the solvent front. | Decrease the polarity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride from Methanol
-
Dissolution: In a fume hood, place the crude this compound hydrochloride in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of methanol and begin stirring and gentle heating (e.g., on a hotplate set to a low temperature).
-
Saturated Solution Preparation: Continue to add small portions of hot methanol until the solid has just completely dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of this compound (Free Base)
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is 40% ethyl acetate in hexane with 0.5% triethylamine. The target Rf for the product should be around 0.3.
-
Column Packing: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel using a slurry method with the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound HCl.
Caption: Workflow for flash column chromatography purification.
References
Troubleshooting low yield in the reduction of 4-nitrophenylethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 4-nitrophenylethylamine to 4-aminophenylethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of 4-nitrophenylethylamine is resulting in a low yield. What are the common causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, side reactions, product decomposition, and mechanical losses during workup and purification. A systematic approach to troubleshooting is essential.[1][2]
Troubleshooting Suggestions:
-
Incomplete Reaction:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[2]
-
Increase Reagent/Catalyst Loading: If the reaction stalls, consider adding more of the limiting reagent or catalyst. Ensure the catalyst is active; use a fresh batch if necessary.[2]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions or product decomposition. Temperature optimization is crucial.[2]
-
-
Side Reactions:
-
Optimize Reaction Conditions: Adjusting temperature, concentration, and the order of reagent addition can favor the desired reaction pathway.[2]
-
Use a More Selective Catalyst: The choice of reducing agent is critical. For instance, catalytic hydrogenation with Pd/C is highly efficient but may reduce other functional groups.[3] Fe/AcOH or SnCl₂ are milder alternatives that can sometimes offer better selectivity.[3]
-
-
Product Decomposition:
-
Lower Reaction Temperature: If you observe the formation of baseline material on your TLC plate, it could indicate product decomposition.[2]
-
Milder Workup Procedure: The product, 4-aminophenylethylamine, can be sensitive. Avoid harsh acidic or basic conditions during workup if possible.
-
-
Mechanical Losses:
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
The formation of side products is highly dependent on the reducing agent and reaction conditions used.
-
Incomplete Reduction: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[4] If the reaction does not go to completion, you may isolate partially reduced intermediates such as nitroso , hydroxylamine , azo , and azoxy compounds.[5] These often appear as colored impurities.[5]
-
Over-reduction: With powerful reducing systems like catalytic hydrogenation, especially under harsh conditions (high pressure or temperature), reduction of the aromatic ring can occur.[5]
-
Condensation Reactions: Under certain conditions, the amine product can react with starting material or intermediates.
To minimize these side reactions, ensure a consistently reducing environment, monitor the reaction to completion, and choose a reducing agent with appropriate selectivity for the nitro group.[5]
Q3: My percent yield is over 100%. What does this indicate?
A yield greater than 100% is physically impossible and typically indicates the presence of impurities in the isolated product.[2] This could be residual solvent, byproducts, or unreacted starting materials. It is crucial to ensure your final product is pure and dry before calculating the final yield.
Data Presentation
The following table summarizes common reduction methods for nitroarenes. The yields can vary significantly based on the specific substrate, reaction conditions, and scale.
| Reduction Method | Reagents & Conditions | Typical Yield Range (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Solvent (e.g., Ethanol, Methanol) | 85-95+ | Highly efficient and clean. May require specialized equipment for handling hydrogen gas. Can sometimes lead to over-reduction.[3][4] |
| Iron in Acidic Medium | Fe powder, Acetic Acid or NH₄Cl, Solvent (e.g., Ethanol/Water) | 70-90 | A mild and often selective method.[3][6] Workup involves filtering off iron salts.[7] |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl, Solvent (e.g., Ethanol) | 70-85 | A mild method that can be selective in the presence of other reducible groups.[3] Workup can be challenging due to the formation of tin salts.[8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the reduction of 4-nitrophenylethylamine using H₂ gas and a Pd/C catalyst.[4][7]
Materials:
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4-Nitrophenylethylamine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Pressure vessel or hydrogenation apparatus
Procedure:
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In a pressure vessel, dissolve the 4-nitrophenylethylamine in ethanol.
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Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenylethylamine.
Protocol 2: Reduction using Iron in Acetic Acid
This protocol provides a method for the reduction of 4-nitrophenylethylamine using iron powder in an acidic medium.[2][3][6]
Materials:
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4-Nitrophenylethylamine
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Iron powder
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Glacial Acetic Acid
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Ethanol
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Water
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Sodium Carbonate (for workup)
Procedure:
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Dissolve the 4-nitrophenylethylamine in a mixture of ethanol and glacial acetic acid.
-
Add an excess of iron filings to the solution.
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Heat the mixture to reflux with vigorous stirring for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter to remove the iron salts.
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Add water to the filtrate and neutralize with a saturated solution of sodium carbonate until the pH is above 7 (caution: foaming will occur).
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The product may precipitate upon neutralization. If so, it can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Visualizations
Caption: A logical workflow for troubleshooting low yield in chemical reactions.
Caption: A generalized experimental workflow for the reduction of 4-nitrophenylethylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in the Nitration of Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the nitration of phenethylamine. The information is presented in a question-and-answer format to directly address challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products from the nitration of phenethylamine?
A1: The nitration of phenethylamine, typically performed on the N-acetylated derivative to prevent side reactions involving the amino group, is an electrophilic aromatic substitution reaction. The primary products are the ortho- and para-nitro isomers of N-acetyl-phenethylamine. The ethylamino group (or acetylamino group) is an ortho-, para-directing group, meaning it activates these positions on the aromatic ring towards electrophilic attack by the nitronium ion (NO₂⁺). Due to steric hindrance from the side chain, the para-isomer is generally the major product.
Q2: What are the most common side reactions observed during the nitration of phenethylamine?
A2: Several side reactions can occur, leading to impurities and reduced yields of the desired nitro-phenethylamine isomers. These include:
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Oxidation: The phenethylamine molecule, particularly the ethylamino side chain and the aromatic ring itself, is susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids). This can lead to the formation of a complex mixture of byproducts, often observed as dark, tarry materials.
-
N-Nitration and N-Nitrosation: Direct reaction at the nitrogen atom of the amino group can lead to the formation of N-nitro-phenethylamine and N-nitrosophenethylamine. While N-protection (e.g., acetylation) significantly reduces this, incomplete protection or harsh reaction conditions can still result in these byproducts. Primary nitramines are more stable than primary nitrosamines.[1]
-
Polynitration: Although the acetylamino group is only moderately activating, forcing conditions (higher temperatures, prolonged reaction times, or excess nitrating agent) can lead to the introduction of a second nitro group on the aromatic ring, resulting in dinitro-phenethylamine derivatives.
-
Sulfonation: When using a mixture of nitric and sulfuric acids, sulfonation of the aromatic ring is a possible, though generally minor, side reaction.
Q3: Why is my reaction mixture turning dark brown or black?
A3: The formation of a dark-colored reaction mixture is a common indicator of significant side reactions, primarily oxidation and polymerization. Concentrated nitric acid is a strong oxidizing agent, and at elevated temperatures, it can degrade the starting material and the nitrated products, leading to the formation of complex, high-molecular-weight, tarry substances. Maintaining a low temperature throughout the reaction is crucial to minimize these degradation pathways.
Troubleshooting Guides
Issue 1: Low Yield of Nitrated Product
Symptoms:
-
After work-up and purification, the isolated yield of the desired nitrophenethylamine isomers is significantly lower than expected.
-
A large amount of dark, insoluble material is observed during the reaction or work-up.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Oxidation of Starting Material/Product | Maintain strict temperature control, typically between 0°C and 10°C, during the addition of the nitrating agent. Use of an ice or ice-salt bath is recommended. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Loss of Product During Work-up | The nitrophenethylamine products may have some solubility in the aqueous phase, especially if the pH is not carefully controlled. Ensure proper neutralization and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Sub-optimal Nitrating Agent Ratio | An excess of nitric acid can promote oxidation and polynitration. Carefully control the stoichiometry of the nitrating agents. A typical molar ratio is a slight excess of nitric acid relative to the substrate. |
Issue 2: Poor Regioselectivity (Unfavorable ortho/para Isomer Ratio)
Symptoms:
-
An unusually high proportion of the ortho-isomer is formed, making the purification of the desired para-isomer difficult.
-
The presence of the meta-isomer is detected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | Higher reaction temperatures can sometimes lead to a decrease in selectivity. Maintaining a consistently low temperature is advisable. |
| Choice of Nitrating Agent | The composition of the nitrating mixture can influence the isomer ratio. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could be explored for improved selectivity, though this requires significant redevelopment of the protocol. |
| Protonation of the Amino Group | If the amino group is not fully protected, protonation under the strongly acidic conditions forms an anilinium-type ion, which is a meta-directing group. This can lead to the formation of the meta-nitro-phenethylamine isomer. Ensure complete N-acetylation before proceeding with nitration. |
Issue 3: Difficulty in Separating Ortho and Para Isomers
Symptoms:
-
Co-elution of the ortho- and para-isomers during column chromatography or HPLC.
-
Fractions containing a mixture of both isomers, leading to low yields of the pure para-isomer.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inadequate Chromatographic Conditions | The ortho- and para-isomers often have similar polarities. For column chromatography, use a long column with a shallow solvent gradient (e.g., gradually increasing the polarity of the eluent). For HPLC, consider using a high-resolution column and optimizing the mobile phase composition. A mobile phase of water and an organic modifier like acetonitrile or methanol is a good starting point for reversed-phase HPLC.[2] |
| Insufficient Resolution | In column chromatography, if the spots on TLC are very close, a different solvent system should be investigated to maximize the difference in Rf values. In HPLC, adjusting the mobile phase pH can be effective for ionizable compounds. |
| Fractional Crystallization Issues | If attempting purification by recrystallization, the solubility of the two isomers may be too similar in the chosen solvent. A systematic screening of different solvents is necessary to find one that provides a significant difference in solubility between the ortho and para isomers. |
Experimental Protocols
Key Experiment: Nitration of N-Acetyl-phenethylamine
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired outcomes.
Step 1: N-Acetylation of Phenethylamine
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In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent such as dichloromethane or under solvent-free conditions.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC until the phenethylamine is consumed.
-
Work-up the reaction by washing with a dilute aqueous acid (e.g., 1 M HCl), followed by a dilute aqueous base (e.g., saturated NaHCO₃), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-acetyl-phenethylamine.
Step 2: Nitration of N-Acetyl-phenethylamine
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In a clean, dry round-bottom flask, add concentrated sulfuric acid (e.g., 5 volumes relative to the mass of the starting material).
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Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add N-acetyl-phenethylamine (1.0 eq) portion-wise, ensuring the temperature does not rise above 5-10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of N-acetyl-phenethylamine in sulfuric acid, maintaining the internal temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.
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Upon completion, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product, a mixture of ortho- and para-nitro-N-acetyl-phenethylamine, can then be purified by column chromatography or recrystallization.
Data Presentation
While specific quantitative data for the nitration of phenethylamine is not extensively published with precise isomer ratios under varying conditions, the following table provides a general expectation based on the principles of electrophilic aromatic substitution on similar substrates.
| Product | Expected Isomer Distribution | Typical Analytical Method for Quantification |
| p-nitro-N-acetyl-phenethylamine | Major Product | HPLC-UV, GC-MS |
| o-nitro-N-acetyl-phenethylamine | Minor Product | HPLC-UV, GC-MS |
| m-nitro-N-acetyl-phenethylamine | Trace (if N-protection is incomplete) | HPLC-UV, GC-MS |
| Oxidation/Polymerization Products | Variable | Often characterized as insoluble "tar" |
| N-nitro/N-nitrosophenethylamine | Trace to Minor | LC-MS/MS, GC-MS |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in phenethylamine nitration.
Reaction Pathway for the Nitration of N-Acetyl-phenethylamine
Caption: Main reaction pathways in the nitration of N-acetyl-phenethylamine.
References
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)ethanamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2-(4-Nitrophenyl)ethanamine. The primary focus is on preventing the common issue of over-reduction, ensuring the selective synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What does "over-reduction" mean in the context of this compound synthesis?
A1: In this specific synthesis, the goal is to reduce a precursor functional group, most commonly a nitrile (-C≡N) from 4-nitrophenylacetonitrile, to a primary amine (-CH₂NH₂) while leaving the aromatic nitro group (-NO₂) intact. "Over-reduction" refers to the undesired, non-selective reduction of the nitro group to an amino group (-NH₂), which results in the formation of the byproduct 2-(4-aminophenyl)ethanamine.
Q2: What is the most common and reliable synthetic precursor for this molecule?
A2: The most frequently cited precursor is 4-nitrophenylacetonitrile. The synthesis then involves the chemoselective reduction of the nitrile group. This approach is generally preferred over the nitration of 2-phenylethanamine, which can lead to challenges with isomeric purity.[1][2]
Q3: Which reducing agents are recommended for selectively reducing the nitrile group while preserving the nitro group?
A3: The selective reduction of a nitrile in the presence of an aromatic nitro group is a known challenge.[3][4] Reagents that have proven effective include:
-
Borane Complexes: Borane-dimethyl sulfide (BH₃·SMe₂) and borane-tetrahydrofuran (BH₃·THF) are highly effective for this transformation.[5][6][7]
-
Modified Borohydride Systems: Sodium borohydride (NaBH₄) can be used effectively when combined with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[3][4]
-
Aminoboranes: Diisopropylaminoborane, in the presence of catalytic lithium borohydride (LiBH₄), has also been shown to reduce nitriles selectively.[8]
Q4: What are the main byproducts to anticipate during the reaction?
A4: The primary byproduct of concern is 2-(4-aminophenyl)ethanamine, resulting from the over-reduction of the nitro group. If using catalytic hydrogenation (which is generally not recommended for this specific transformation due to poor selectivity), side reactions can lead to the formation of secondary and tertiary amines.[6][9]
Q5: How can I monitor the reaction to ensure the nitro group remains intact?
A5: Thin-Layer Chromatography (TLC) is an effective method for real-time monitoring. Use a suitable solvent system to achieve good separation between the starting material (4-nitrophenylacetonitrile), the desired product, and potential byproducts. The highly polar 2-(4-aminophenyl)ethanamine byproduct should have a distinctly different Rf value. Staining with a visualizing agent like ninhydrin can help identify primary amine spots. For final product confirmation, ¹H NMR spectroscopy is critical to confirm the presence of protons in the aromatic region characteristic of a nitro-substituted ring and the absence of signals corresponding to an aniline-type structure.
Troubleshooting Guide
Issue 1: The primary isolated product is 2-(4-Aminophenyl)ethanamine (Over-reduction).
This is the most common failure mode, indicating that the reducing agent or conditions were not selective for the nitrile group.
| Potential Cause | Recommended Solution |
| Inappropriate Reducing Agent: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are often too harsh and non-selective, readily reducing both the nitrile and the nitro group.[10] Similarly, powerful hydride reagents like LiAlH₄ may lack the required chemoselectivity. | Switch to a Chemoselective Reagent: Employ a borane-based reagent such as Borane-Dimethyl Sulfide (BH₃·SMe₂) or a Lewis acid-activated sodium borohydride system (e.g., NaBH₄ / BF₃·OEt₂).[3][7] These reagents are known to selectively reduce nitriles over aromatic nitro groups. |
| Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times, even with a moderately selective reagent, can lead to the slow reduction of the nitro group. | Optimize Reaction Parameters: Perform the reaction at the lowest effective temperature. For instance, borane reductions can often be initiated at 0°C and then gently refluxed.[7] Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed. |
Issue 2: The reaction is very slow or remains incomplete.
This suggests an issue with reagent activity, stoichiometry, or reaction environment.
| Potential Cause | Recommended Solution |
| Reagent Decomposition: Borane complexes, particularly BH₃·THF, can degrade upon storage. Sodium borohydride can be deactivated by moisture. | Use Fresh or Titrated Reagents: Ensure reagents are fresh and have been stored under appropriate anhydrous conditions (e.g., under nitrogen). BH₃·SMe₂ is generally more stable than BH₃·THF.[6] |
| Insufficient Reagent: The stoichiometry of the reducing agent is critical. For borane reductions of nitriles, an excess of hydride is required. | Verify Stoichiometry: Ensure at least 2 molar equivalents of the borane complex are used relative to the nitrile.[7] Some protocols may call for a larger excess to ensure the reaction goes to completion. |
| Solvent Effects: Certain solvents can inhibit the reduction. For example, using alcohols with sodium borohydride can significantly decrease the reduction rate.[11] | Choose an Appropriate Aprotic Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are recommended solvents for borane and modified borohydride reductions.[3][4] |
Data Presentation
Table 1: Comparison of Selective Reagents for Nitrile Reduction
| Reagent System | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |
| BH₃·SMe₂ | THF, 0°C to reflux | Quantitative[7] | High selectivity and yield. Reagent has an unpleasant odor.[6] |
| NaBH₄ / BF₃·OEt₂ | 2-MeTHF, Room Temp. | 69-84%[3] | Good selectivity under aprotic conditions. Heterogeneous mixture requires careful monitoring. |
| BH₃·THF | THF, Reflux | Good | Effective, but less stable than BH₃·SMe₂ upon storage.[6] |
| BH₂N(iPr)₂ / cat. LiBH₄ | THF, 25°C to reflux | High | Excellent yields, but the reagent requires preparation.[8] |
Experimental Protocols
Protocol 1: Selective Reduction of 4-Nitrophenylacetonitrile using Borane-Dimethyl Sulfide
This protocol is adapted from a documented synthesis of the ortho-isomer, which is directly applicable to the para-isomer discussed here.[7]
Materials:
-
4-Nitrophenylacetonitrile
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrophenylacetonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (2.3 eq, 2M solution in THF) to the stirred solution via a syringe.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for approximately 8 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding methanol at 0°C.
-
Remove the solvents under reduced pressure (rotary evaporation).
-
Add fresh methanol to the residue and reflux for an additional 1 hour to ensure complete destruction of any remaining borane complexes.
-
Concentrate the solution under vacuum to yield the crude this compound, which can then be purified by standard methods (e.g., crystallization or column chromatography).
Visualizations
References
- 1. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. 2-(2-NITROPHENYL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(4-Nitrophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of by-products from reactions synthesizing 2-(4-Nitrophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route employed:
-
Nitration of 2-Phenylethanamine: The most common by-products are the ortho- (2-nitrophenyl) and meta- (3-nitrophenyl) isomers of the desired para-product. Unreacted starting material may also be present. If the amine was protected (e.g., with an acetyl group) prior to nitration, incomplete deprotection can result in N-acetyl-2-(4-nitrophenyl)ethanamine as an impurity.
-
Reduction of 4-Nitrobenzyl Cyanide: The primary impurities are typically unreacted starting material (4-nitrobenzyl cyanide) and potentially by-products from over-reduction or side reactions of the nitrile group. For instance, with catalytic hydrogenation using palladium on carbon, hydrogenolysis of the resulting benzylamine to form 4-nitrotoluene can occur.[1][2]
-
Decarboxylation of 4-Nitrophenylalanine: Impurities can include unreacted starting material and potential side-products from the decarboxylation reaction itself.
Q2: What is the most effective general method for purifying crude this compound?
A2: Recrystallization of the hydrochloride salt is a highly effective and commonly used method for purifying this compound.[3] Methanol is a reported solvent that can yield high purity and a good recovery rate.[3][4] For separating isomers, column chromatography is the preferred method due to the differing polarities of the ortho-, meta-, and para-substituted compounds.[5]
Q3: How can I monitor the purity of my product during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A validated reverse-phase HPLC method has been developed to separate this compound from its positional isomers and other related impurities.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My final product is contaminated with ortho- and/or meta-isomers after synthesis by nitration.
-
Cause: Nitration of the aromatic ring has produced a mixture of isomers.
-
Solution:
-
Column Chromatography: This is the most effective method for separating positional isomers. Due to differences in polarity, the isomers will elute at different rates. The para-isomer is generally less polar than the ortho-isomer.
-
Fractional Crystallization: In some cases, careful, repeated recrystallization may enrich the desired para-isomer, but this is often less efficient than chromatography for complete separation.
-
Problem 2: Recrystallization results in a low yield.
-
Cause:
-
Excessive Solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor, even when cold.
-
Inappropriate Solvent Choice: The product may have significant solubility in the chosen solvent even at low temperatures.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Screening: If yields are persistently low, test alternative solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]
-
Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Problem 3: Crystals do not form upon cooling the recrystallization solution.
-
Cause:
-
Solution is not Saturated: Too much solvent may have been added.
-
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.
-
High Impurity Level: A high concentration of impurities can sometimes inhibit crystallization.
-
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and re-cool.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small seed crystal of the pure compound to the cooled solution.
-
-
Preliminary Purification: If the crude product is very impure, consider a preliminary purification step like column chromatography before recrystallization.
-
Data Presentation
Table 1: Efficacy of Recrystallization for this compound Hydrochloride Purification
| Parameter | Before Recrystallization | After Recrystallization from Methanol |
| Purity (HPLC) | Varies (Crude) | 99.6%[3] |
| Yield | N/A | 84.7%[3] |
| Appearance | Yellow Solid | Light Yellow Solid |
Table 2: HPLC Method Parameters for Impurity Profiling [6]
| Parameter | Specification |
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.7 mL/min |
| Detector | PDA at 240nm, 280nm, and 305nm |
| Injection Volume | 10 µL |
| Separated Impurities | 2-NPA, 3-NPA, 2-PEA, Acetamide Impurity |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is based on a reported procedure for the purification of 2-(4-nitrophenylethylamine) hydrochloride.[3][4]
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the filter cake to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Column Chromatography for Isomer Separation
This is a general protocol that can be adapted for the separation of nitrophenylethylamine isomers.
-
Stationary Phase Preparation:
-
Select a glass chromatography column appropriate for the amount of material to be separated.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluting solvent or a more polar solvent if necessary for solubility.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute more polar compounds. The less polar ortho-isomer is expected to elute before the more polar para-isomer.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 4. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mt.com [mt.com]
Improving the stability of 2-(4-Nitrophenyl)ethanamine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-(4-Nitrophenyl)ethanamine during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of Solid or Solution | Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air and light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use de-gassed solvents. |
| Photodegradation: The nitroaromatic ring is sensitive to light, especially UV, which can induce degradation. | Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil. Work in a dimly lit area when possible. | |
| Formation of a Precipitate in Solution | Carbonate Formation: As a primary amine, it can react with atmospheric carbon dioxide to form an insoluble carbonate salt. | Minimize exposure to air. Store solutions in tightly sealed vials with minimal headspace. |
| Degradation Product Insolubility: Degradation products may have lower solubility in the chosen solvent. | Confirm degradation using a stability-indicating analytical method like HPLC. If degradation is confirmed, the material may be unsuitable for use. | |
| Inconsistent Experimental Results | Compound Degradation: Use of a degraded stock solution will lead to lower effective concentrations and potential interference from degradation products. | Always use freshly prepared solutions from a properly stored solid. Periodically check the purity of the stock solid using HPLC. |
| pH Instability: The stability of the amine in solution can be pH-dependent. The protonated form at lower pH is generally more stable against oxidation. | For aqueous solutions, consider buffering at a slightly acidic pH if compatible with the experimental design. | |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation: The new peaks are likely degradation products formed during storage or sample preparation. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Contamination: Solvents or reagents may be contaminated. | Run a blank analysis of the solvent and reagents to rule out contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Refrigeration at 2-8°C is recommended.[1][2] For extended storage, keeping it under an inert atmosphere (argon or nitrogen) can further prevent oxidation and reaction with atmospheric carbon dioxide.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, use de-gassed, high-purity solvents and store the solution in tightly capped amber vials with minimal headspace at -20°C or below. For aqueous solutions, the pH can influence stability, with slightly acidic conditions often being more favorable for amines.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its structure, the primary degradation pathways are expected to be:
-
Oxidation of the ethylamine side chain.
-
Photodegradation , potentially involving the nitro group.
-
Reaction with atmospheric CO2 to form a carbonate salt.
-
Thermal degradation at elevated temperatures.
Q4: How can I confirm if my sample of this compound has degraded?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method can separate the intact compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate its degradation.[3][4] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can accurately quantify the compound in the presence of these degradants.[5]
Quantitative Data on Stability
The following table provides illustrative data on the stability of this compound under various storage conditions, as might be determined by a stability-indicating HPLC method.
| Storage Condition | Duration | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Solid, 2-8°C, Dark, Inert Atmosphere | 12 Months | >99.5 | <0.1 | <0.1 |
| Solid, 25°C, Dark, Air | 12 Months | 98.2 | 0.8 | 0.5 |
| Solid, 25°C, Ambient Light, Air | 12 Months | 95.5 | 2.1 | 1.2 |
| Solution in Methanol, -20°C, Dark | 1 Month | 99.2 | 0.4 | 0.2 |
| Solution in Methanol, 4°C, Dark | 1 Month | 97.1 | 1.5 | 0.8 |
| Solution in Methanol, 25°C, Ambient Light | 7 Days | 88.4 | 6.8 | 3.5 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends in stability. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a representative HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Data Analysis: The method should demonstrate baseline separation between the main peak of this compound and any peaks arising from the forced degradation studies. Peak purity analysis using a PDA detector is recommended to confirm the specificity of the method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine [scirp.org]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenethylamine Hydrochloride Salt Formation and Isolation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of phenethylamine hydrochloride?
A1: Phenethylamine hydrochloride is typically a white to off-white crystalline solid.[1][2][3] The reported melting point is consistently around 217-222 °C.[2][4][5][6]
Q2: What are the general solubility properties of phenethylamine hydrochloride?
A2: Phenethylamine hydrochloride is soluble in water and polar organic solvents like ethanol and methanol.[1][2][3] It is generally insoluble in nonpolar solvents such as hexane or toluene.[1] The solubility is attributed to its ionic nature and the ability to form hydrogen bonds.[1]
Q3: How should I store phenethylamine hydrochloride?
A3: Phenethylamine hydrochloride should be stored in a cool, dry place. For long-term stability, storage at -20°C is recommended.[2]
Q4: Can I use a different acid if I have trouble with the hydrochloride salt?
A4: Yes, if forming the hydrochloride salt proves difficult, other acids can be used. Common alternatives for forming amine salts include fumaric, sulfuric, tartaric, or methanesulfonic acid. The choice of acid can influence the crystallinity and stability of the resulting salt.
Experimental Protocols
Protocol 1: Formation of Phenethylamine Hydrochloride from Phenethylamine Free Base
This protocol describes the conversion of phenethylamine free base to its hydrochloride salt.
Materials:
-
Phenethylamine free base
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate)
-
Hydrochloric acid solution (e.g., concentrated HCl, HCl in a compatible solvent, or HCl gas)
Procedure:
-
Dissolve the phenethylamine free base in a suitable anhydrous solvent.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring. If using concentrated aqueous HCl, be aware that the introduction of water can sometimes hinder crystallization.[7]
-
Continue stirring and observe for the precipitation of phenethylamine hydrochloride.
-
If precipitation does not occur spontaneously, the solution can be cooled in an ice bath to promote crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization of Phenethylamine Hydrochloride
This protocol outlines the purification of crude phenethylamine hydrochloride by recrystallization.
Materials:
-
Crude phenethylamine hydrochloride
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as methanol/ether)
Procedure:
-
In a flask, add the crude phenethylamine hydrochloride.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored or contains insoluble impurities, it can be hot-filtered.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of Phenethylamine Hydrochloride
| Property | Value | References |
| Molecular Formula | C₈H₁₂ClN | [4][8] |
| Molecular Weight | 157.64 g/mol | [4][8][9] |
| Melting Point | 217-222 °C | [2][4][5][6] |
| Appearance | White to off-white crystalline solid | [1][2][3] |
Table 2: Solubility of Phenethylamine Hydrochloride in Various Solvents
| Solvent | Solubility | References |
| Water | Soluble | [1][2] |
| Ethanol | 25 mg/mL | [10] |
| Methanol | Soluble | [1][11] |
| Diethyl Ether | Insoluble | [12] |
| Toluene | Insoluble | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [10] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [10] |
| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL | [10] |
Troubleshooting Guides
Issue 1: No Crystal Formation After Adding HCl
Question: I've added hydrochloric acid to my solution of phenethylamine, but no precipitate has formed. What should I do?
Answer: This is a common issue that can arise from several factors. Here is a step-by-step guide to induce crystallization:
-
Ensure Supersaturation: The solution may not be concentrated enough for crystals to form. Try to evaporate some of the solvent to increase the concentration of the product.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[13]
-
Seeding: If you have a small amount of previously prepared phenethylamine hydrochloride, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[13]
-
-
Lower the Temperature: Cool the solution in an ice bath or refrigerator. Lower temperatures decrease the solubility of the salt and can promote precipitation.
-
Add an Anti-Solvent: If your phenethylamine hydrochloride is dissolved in a solvent in which it is highly soluble (like ethanol), you can slowly add a solvent in which it is insoluble (an "anti-solvent") such as diethyl ether, until the solution becomes cloudy. Then, allow it to stand for crystallization to occur.
Issue 2: The Product "Oils Out" Instead of Forming Crystals
Question: When I try to precipitate or recrystallize my phenethylamine hydrochloride, it separates as an oily liquid. How can I get solid crystals?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when impurities are present that depress the melting point.[13] Here are some strategies to overcome this:
-
Dilute the Solution: The concentration of your product might be too high, causing it to come out of solution too quickly. Add more solvent to the oiled-out mixture, gently heat to redissolve everything, and then allow it to cool more slowly.[13]
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help to slow the cooling rate.
-
Change the Solvent System: The solvent you are using may not be ideal. Experiment with different solvents or solvent mixtures. For example, if you are using a single solvent, try a two-solvent system (e.g., dissolving in a minimal amount of hot ethanol and then adding diethyl ether).
-
Purify the Free Base: The presence of impurities can significantly lower the melting point of the salt, leading to oiling out. Consider purifying the phenethylamine free base (e.g., by distillation) before forming the hydrochloride salt.
Issue 3: Low Yield of Isolated Crystals
Question: After filtration and drying, my yield of phenethylamine hydrochloride is very low. How can I improve it?
Answer: A low yield can be due to several factors throughout the process. Consider the following points for optimization:
-
Incomplete Precipitation: Ensure that you have allowed sufficient time for crystallization to complete. Cooling the solution for an extended period in an ice bath can help maximize the amount of product that crystallizes out of the solution.
-
Excess Solvent: Using too much solvent for the precipitation or recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound during recrystallization.
-
Washing with a Warm Solvent: When washing the filtered crystals, always use a cold solvent to minimize the loss of your product.
-
pH Adjustment: Ensure that the pH of the solution is appropriate for the complete protonation of the amine. A slight excess of HCl may be necessary, but a large excess should be avoided.
-
Recover from Mother Liquor: The filtrate (mother liquor) after filtration may still contain a significant amount of your product. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.
Visualizations
Caption: Workflow for phenethylamine HCl synthesis, salt formation, and isolation.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 4. 2-Phenylethylamine Hydrochloride Certified Reference Material High Purity (99%) at Best Price, Supplier in Mumbai [nacchemical.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction temperature for the synthesis of 2-(4-Nitrophenyl)ethanamine
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)ethanamine
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound include the nitration of phenethylamine followed by isomer separation and deprotection, and the reduction of 4-nitrophenylacetonitrile. The choice of route often depends on the availability of starting materials, scale, and desired purity.[1]
Q2: What is a typical reaction temperature for the nitration of N-acetyl-phenethylamine?
A2: The nitration of N-acetyl-phenethylamine is typically carried out at a controlled temperature range of 25-35 °C to manage the exothermic nature of the reaction and minimize the formation of undesired byproducts.[2]
Q3: How can I improve the yield of this compound?
A3: To improve the yield, consider the following:
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Temperature Control: Maintain the optimal temperature for each step of your chosen synthetic route. Excursions from the ideal temperature can lead to increased byproduct formation.[3]
-
Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can interfere with the reaction.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it goes to completion.[3]
-
Reagent Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol.
Q4: How is the final product, this compound, typically purified?
A4: Purification is often achieved through recrystallization or column chromatography. For the hydrochloride salt, recrystallization from a suitable solvent like methanol is a common method.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Inactive reagents. - Incorrect reaction temperature. | - Extend the reaction time and monitor via TLC. - Use fresh, high-purity reagents. - Optimize the reaction temperature; some steps may require heating while others need cooling.[3] |
| Formation of Multiple Isomers (ortho, meta, para) | - Nitration of phenethylamine can lead to a mixture of isomers. | - Protect the amine group (e.g., by acetylation) before nitration to favor para-substitution. - Separate the isomers using column chromatography or fractional crystallization. |
| Presence of Byproducts | - Side reactions due to incorrect temperature or impure starting materials. | - Maintain strict temperature control throughout the reaction. - Ensure all starting materials are of high purity. - Consider using a milder reducing agent if aldehyde reduction is a competing reaction in alternative syntheses.[3] |
| Difficulty in Isolating the Product | - The product may be highly soluble in the workup solvent. | - Minimize aqueous washes if the product is water-soluble. - Utilize alternative purification techniques such as column chromatography. |
| Product Decomposition | - Excessively high temperatures during reaction or purification. | - Carefully control the temperature, especially during exothermic reactions. - Use an ice bath during the addition of highly reactive reagents. |
Quantitative Data Summary
The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound hydrochloride.
| Step | Reactants | Temperature (°C) | Reaction Time | Yield | Reference |
| Acetylation | β-phenylethylamine, Acetic anhydride | 40-50 | 4-5 h | - | [2] |
| Nitration | N-acetyl-β-phenylethylamine, Nitric acid, Sulfuric acid | 25-35 | 2-3 h | - | [2] |
| Deprotection (Hydrolysis) | N-acetyl-4-nitro-β-phenylethylamine, Methanol, Hydrochloric acid | 75 (Reflux) | 8-15 h | 80.9 - 82.4% | [2] |
| Decarboxylation | 4-Nitrophenyl-l-alanine, Diphenylether, MEK | 220 | 3 h | 78% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of N-acetyl-phenethylamine [2]
-
Amide Protection: Add 120-128 kg of β-phenylethylamine and 145-150 kg of acetic anhydride to a 500L glass-lined reactor. Stir the mixture at 40-50 °C for 4-5 hours.
-
Nitration: In a separate 1000L reactor, add 340-350 kg of 62-64% nitric acid. While stirring, slowly add 490-500 kg of 70% sulfuric acid, maintaining the temperature at 30-35 °C. To this mixture, add the product from the previous step dropwise, keeping the reaction temperature between 25-35 °C. After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Deprotection: Dissolve the intermediate from the nitration step in methanol. Add hydrochloric acid to adjust the pH to 2-3. Heat the solution to reflux (approximately 75 °C) for 8-15 hours. Cool the reaction mixture to room temperature to allow the product, p-nitrophenylethylamine hydrochloride, to precipitate. Filter and recrystallize from methanol to obtain the final product.
Protocol 2: Synthesis via Decarboxylation of 4-Nitrophenyl-l-alanine [1]
-
To a suspension of 4-Nitrophenyl-l-alanine (5.0 g) in 50 mL of diphenylether, add methyl ethyl ketone (0.17 g).
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Heat the mixture at 220 °C for 3 hours, resulting in a clear dark red solution.
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Dilute the solution with 50 mL of diethyl ether and cool in an ice bath.
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Bubble HCl gas through the solution to precipitate a dark red solid.
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Filter the precipitate and stir it in ethyl acetate. Filter again to obtain the desired product as a brown solid.
Visualizations
Caption: Experimental workflow for optimizing the nitration reaction temperature.
References
Scale-up challenges in the production of 2-(4-Nitrophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(4-Nitrophenyl)ethanamine.
I. Process Overview & Key Challenges
The industrial synthesis of this compound, a key intermediate in the pharmaceutical industry, is typically a three-step process. Each stage presents unique challenges during scale-up, primarily concerning reaction control, product purity, and safety.
Synthesis Workflow:
Caption: Overall synthesis workflow for this compound production.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step to monitor during the scale-up of this synthesis?
A1: The nitration of N-acetyl-2-phenylethylamine (Step 2) is the most critical stage. Nitration reactions are highly exothermic, and improper temperature control can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, potentially causing equipment failure and the formation of hazardous byproducts.[1] Continuous monitoring of the reactor temperature and a robust cooling system are essential.
Q2: What are the common impurities encountered, and how can they be minimized?
A2: The primary impurities include the ortho-isomer (2-nitro) and dinitrated byproducts. Minimizing these impurities involves:
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Temperature Control: Maintaining a low and consistent temperature during nitration favors the formation of the desired para-isomer.
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Controlled Addition of Nitrating Agent: Slow, controlled addition of the nitrating mixture (concentrated nitric and sulfuric acids) prevents localized "hot spots" that can lead to over-nitration.[1]
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Stoichiometry: Precise control of the molar ratio of the nitrating agent to the substrate is crucial to avoid dinitration.
Q3: Why is the deprotection step (acidic hydrolysis) challenging at a large scale?
A3: The acidic hydrolysis of the acetyl group to yield the final product requires harsh conditions, typically refluxing in a strong acid like hydrochloric acid.[2][3] At an industrial scale, this necessitates the use of corrosion-resistant reactors and careful handling of large volumes of hot, corrosive acid. The long reaction times at elevated temperatures can also lead to product degradation if not properly controlled.
Q4: My final product has a low purity after crystallization. What are the likely causes?
A4: Low purity after crystallization can be due to several factors:
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Incomplete Reaction: If the deprotection step is incomplete, the starting material, N-(4-nitrophenylethyl)acetamide, will contaminate the final product.
-
Presence of Isomers: The presence of the ortho-isomer, which may have similar solubility to the para-isomer, can make purification by crystallization difficult.
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Ineffective Washing: Inadequate washing of the crude product after precipitation can leave residual acids and other water-soluble impurities. A typical industrial washing sequence involves a water wash, followed by an alkaline wash (e.g., with sodium bicarbonate) to remove acidic byproducts, and a final water wash.[4]
III. Troubleshooting Guides
Troubleshooting Workflow for Low Yield in Nitration Step
Caption: Troubleshooting decision tree for low yield in the nitration step.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nitration reaction temperature spikes unexpectedly. | - Cooling system failure.- Addition of nitrating agent is too fast.- Inadequate agitation leading to localized "hot spots".[1][5] | - Immediately stop the addition of the nitrating agent.- Ensure the cooling system is functioning at maximum capacity.- Verify agitator is working correctly. If not, do not restart; proceed to quench the reaction.[5] |
| High levels of ortho-isomer in the crude product. | - Reaction temperature was too high. | - Maintain the reaction temperature at the lower end of the recommended range (e.g., 0-5°C). |
| Significant amount of dinitrated byproduct detected. | - Excess of nitrating agent used.- High reaction temperature. | - Carefully control the stoichiometry of the nitrating agent.- Ensure slow and controlled addition of the nitrating agent to avoid excess concentration at any given time. |
| Incomplete deprotection (hydrolysis) reaction. | - Insufficient reaction time or temperature.- Acid concentration is too low. | - Increase the reflux time, monitoring the reaction progress by HPLC.- Ensure the concentration of hydrochloric acid is sufficient to drive the reaction to completion. |
| Product fails to precipitate upon quenching the nitration reaction. | - The product is soluble in the acidic aqueous mixture, or it is an oil at the quenching temperature. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4] |
| Final product is discolored (yellow to brown). | - Presence of residual nitro-isomers or other colored impurities. | - Perform a recrystallization from a suitable solvent system (e.g., ethanol/water).[2]- Activated carbon treatment of the solution before crystallization can sometimes remove colored impurities. |
IV. Experimental Protocols & Data
General Industrial Synthesis Protocol
Step 1: N-Acetylation of 2-Phenylethylamine In a suitable reactor, 2-phenylethylamine is reacted with acetic anhydride. The reaction is typically carried out at a controlled temperature of 40-50°C for 4-5 hours.[2][6]
Step 2: Nitration of N-Acetyl-2-phenylethylamine The N-acetyl-2-phenylethylamine is added to a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature, generally maintained between 0°C and 10°C.[6] The nitrating mixture is added slowly to control the exothermic reaction. After the addition is complete, the reaction is stirred for an additional 2-3 hours at room temperature.[6]
Step 3: Acidic Deprotection (Hydrolysis) The N-(4-nitrophenylethyl)acetamide from the previous step is dissolved in a solvent such as ethanol, and concentrated hydrochloric acid is added. The mixture is heated to reflux (around 80°C) and maintained for several hours (e.g., 8-20 hours) until the reaction is complete, as monitored by HPLC.[2][3]
Work-up and Purification The nitration reaction is typically quenched by pouring the reaction mixture onto ice water, causing the crude N-(4-nitrophenylethyl)acetamide to precipitate.[4] After hydrolysis, the acidic solution is cooled to induce crystallization of the this compound hydrochloride. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to achieve high purity.[2][3]
Scale-Up Data (Illustrative)
| Parameter | Lab Scale (100 g) | Pilot Plant Scale (10 kg) | Industrial Scale (100 kg) |
| Nitration Temperature | 0-5°C | 0-10°C | 5-10°C |
| Nitrating Agent Addition Time | 1-2 hours | 4-6 hours | 8-12 hours |
| Deprotection (Hydrolysis) Time | 6-8 hours | 10-12 hours | 18-24 hours |
| Overall Yield (approx.) | 75-85% | 70-80% | 65-75% |
| Purity after initial crystallization | >98% | >97% | >96% |
| Final Purity after recrystallization | >99.5% | >99.5% | >99.5% |
Note: The data in this table is illustrative and can vary based on the specific process parameters and equipment used.
V. Safety Considerations
-
Thermal Hazards of Nitration: As mentioned, nitration is a highly exothermic process. A thorough thermal hazard assessment, including reaction calorimetry studies, should be conducted before scaling up.[1]
-
Corrosive Reagents: The use of concentrated sulfuric acid, nitric acid, and hydrochloric acid requires appropriate personal protective equipment (PPE) and handling in well-ventilated areas with corrosion-resistant equipment.
-
Agitation Failure: A failure of the agitator during the addition of the nitrating agent is a serious safety risk, as it can lead to an accumulation of unreacted reagents and a subsequent uncontrolled reaction.[5] Continuous monitoring of the agitator's function is crucial.
-
Product Handling: this compound hydrochloride can cause skin and eye irritation.[7][8] Appropriate PPE should be worn during handling.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 7. xenaorganics.com [xenaorganics.com]
- 8. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Monitoring the progress of 2-(4-Nitrophenyl)ethanamine synthesis by TLC or HPLC
This technical support center provides detailed guidance, troubleshooting, and protocols for monitoring the synthesis of 2-(4-Nitrophenyl)ethanamine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the synthesis of this compound?
Monitoring the reaction is crucial to determine its progress and endpoint. It allows researchers to track the consumption of the starting material(s) and the formation of the this compound product. This ensures the reaction is stopped at the optimal time, maximizing yield and minimizing the formation of byproducts.[1][2][3]
Q2: What is the fundamental difference between TLC and HPLC for reaction monitoring?
TLC is a rapid, qualitative technique primarily used for a quick visual assessment of the reaction's progress.[4] It helps to see if the starting material is disappearing and the product is appearing. HPLC is a quantitative technique that provides high-resolution separation and allows for the precise measurement of the relative amounts of reactants, products, and impurities, offering a more detailed and accurate picture of the reaction kinetics.
Q3: I am synthesizing this compound. Which technique, TLC or HPLC, should I choose?
For routine, quick checks on reaction progress, TLC is sufficient, fast, and cost-effective.[4] For detailed kinetic studies, impurity profiling, or when high accuracy is required for determining reaction completion, HPLC is the preferred method. Often, TLC is used for in-process checks, and HPLC is used for final analysis and quantification.
Q4: How do I identify the spots for the starting material and the product on a TLC plate?
To confidently identify spots, you should run a three-lane TLC:
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Lane 1: A pure sample of your starting material (SM).
-
Lane 2: An aliquot from your reaction mixture (Rxn).
-
Lane 3: A "co-spot" containing both the starting material and the reaction mixture.[5]
The product, this compound, is generally more polar than many common, less-functionalized starting materials (like 4-nitrostyrene) due to the primary amine group. Therefore, it will typically have a lower Retention Factor (Rf) value (i.e., it will travel a shorter distance up the plate) than a less polar starting material.
Q5: How can I visualize the spots on the TLC plate?
This compound contains an aromatic nitro group, which makes it UV-active. The spots can be visualized non-destructively under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[6][7] Alternatively, destructive staining methods like using an iodine chamber can be employed.[6]
Q6: What kind of HPLC column is suitable for analyzing this compound?
A reversed-phase (RP) column, such as a C18 or Phenyl column, is ideal for separating aromatic and moderately polar analytes like this compound.[8] C18 columns are a very common and robust choice for this type of analysis.[9][10]
Experimental Protocols
Protocol 1: TLC Monitoring
This protocol outlines the general steps for monitoring the reaction.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254).
-
Developing chamber with a lid.
-
Capillary tubes for spotting.
-
Mobile Phase: A starting point is a mixture of Hexane and Ethyl Acetate. For the basic amine product, adding a small amount of triethylamine (e.g., 0.5-1%) can improve spot shape.
-
UV lamp (254 nm).
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, then seal it with the lid.
-
Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the plate. Mark three lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).[11]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the "SM" lane.
-
Quench a small aliquot of your reaction mixture and dissolve it in a solvent. Apply a spot to the "Rxn" lane.
-
Apply a spot of the starting material directly on top of the dried reaction mixture spot in the "Co" lane.
-
Ensure all spots are small and concentrated.[12]
-
-
Develop the Plate: Carefully place the plate in the equilibrated developing chamber. Ensure the solvent level is below the origin line.[13] Close the lid and allow the solvent to ascend the plate.
-
Analyze: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize: View the plate under a UV lamp (254 nm) and circle the visible spots with a pencil. Calculate the Rf values for the starting material and product spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: HPLC Monitoring
This protocol provides a general reversed-phase HPLC method.
Materials & Equipment:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Ammonium formate, pH adjusted to 3.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
HPLC-grade solvents and water.
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction vessel. Quench the reaction immediately (e.g., by diluting in cold mobile phase). Dilute the sample further with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[8]
-
HPLC Setup:
-
Install the C18 column and set the column oven temperature (e.g., 30 °C).
-
Purge the system with the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 254 nm).
-
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes. Inject the prepared sample.
-
Data Acquisition: Run the analysis using either an isocratic (constant mobile phase composition) or gradient (changing composition) method. A typical starting point could be an isocratic method with 50:50 Acetonitrile:Buffer.[9]
-
Interpretation: Identify the peaks corresponding to the starting material and this compound based on their retention times (previously determined by injecting pure standards). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the starting material peak area is negligible.
Data Presentation
Table 1: Typical TLC Parameters for Monitoring
| Parameter | Recommended Setting/Value | Notes |
| Stationary Phase | Silica Gel 60 F254 | Standard for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) + 0.5% Triethylamine | The ratio should be adjusted to achieve a product Rf between 0.2-0.4.[6] Triethylamine is added to prevent peak tailing of the amine product.[6] |
| Expected Rf (Product) | ~0.2 - 0.4 | The product is more polar than a typical precursor like 4-nitrostyrene and will have a lower Rf. |
| Visualization | UV light at 254 nm | Non-destructive method suitable for aromatic nitro compounds.[7] |
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Setting/Value | Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A robust, general-purpose column for reversed-phase chromatography. |
| Mobile Phase | A: 20mM Ammonium Formate (pH 3.5)B: Acetonitrile | A slightly acidic pH helps to ensure consistent ionization and good peak shape for the basic amine.[14] |
| Elution Mode | Isocratic (e.g., 50% B) or Gradient | An initial isocratic run can be used. A gradient may be needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves retention time stability.[15][16] |
| Detection | UV at 254 nm | The nitroaromatic group has strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or tailing | 1. Sample is too concentrated/overloaded.[4][13]2. The amine product is interacting with the acidic silica gel.[12]3. Incorrect mobile phase polarity. | 1. Dilute the sample before spotting.[12]2. Add a small amount (0.5-2%) of a base like triethylamine or ammonia to the mobile phase.[6]3. Adjust the solvent ratio. |
| Spots remain on the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds.[6] | Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate). |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar.[6] | Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate). |
| No spots are visible under UV light | 1. The sample is too dilute.[6][13]2. The compound is not UV-active (unlikely for this molecule).3. The solvent level was above the origin line.[13] | 1. Spot multiple times in the same location, allowing the solvent to dry between applications.[13]2. Use a chemical stain (e.g., iodine vapor).[6]3. Ensure the solvent level is below the origin line when placing the plate in the chamber. |
| Uneven or slanted solvent front | 1. The TLC plate is touching the side of the chamber or the filter paper.[13]2. The bottom edge of the plate is not level.3. The chamber was not properly sealed and saturated. | 1. Reposition the plate so it stands freely in the chamber.2. Ensure the plate is placed flat on the bottom of the chamber.3. Allow the chamber to equilibrate for 5-10 minutes before developing the plate. |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drifting or changing retention times | 1. Inconsistent mobile phase composition.[16]2. Fluctuations in column temperature.[15][16]3. Column not properly equilibrated.[15]4. Pump flow rate is unstable. | 1. Prepare fresh mobile phase accurately. Degas solvents before use.2. Use a column oven to maintain a constant temperature.[15]3. Increase the column equilibration time before injecting samples.4. Check the pump for leaks or air bubbles. |
| Broad or tailing peaks | 1. Secondary interactions between the basic amine and residual silanols on the column packing.[14]2. Column is overloaded or contaminated.[14]3. Extra-column volume (tubing is too long/wide). | 1. Lower the mobile phase pH (e.g., to 3-4) to protonate the amine and silanols. Use a high-purity silica column.[14]2. Reduce the injection amount. Flush the column or replace the guard column.[15]3. Use shorter, narrower-bore tubing between the column and detector. |
| High system backpressure | 1. Blockage in the system (e.g., clogged frit, guard column, or column).2. Precipitated buffer in the mobile phase.[17] | 1. Systematically disconnect components to locate the blockage. Replace the guard column or filter frits. Back-flush the column (if recommended by the manufacturer).2. Ensure buffer is fully dissolved. Filter the mobile phase. Do not mix organic solvents and buffers in proportions that cause precipitation. |
| Split peaks | 1. Clogged inlet frit or a void in the column packing.2. Sample solvent is too strong or incompatible with the mobile phase. | 1. Replace the column frit or the column itself.[17]2. Dissolve and inject the sample in the mobile phase whenever possible. |
Visualizations
Caption: General workflow for the synthesis and monitoring of this compound.
Caption: Troubleshooting flowchart for common TLC analysis issues.
Caption: Troubleshooting logic for common HPLC analysis problems.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Characterization of Unexpected By-products in Phenethylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during the synthesis of phenethylamine. The information is presented in a question-and-answer format to directly address specific challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for phenethylamine?
A1: The most prevalent laboratory and industrial methods for synthesizing phenethylamine include the reduction of benzyl cyanide, the reduction of ω-nitrostyrene, and the reduction of phenylacetamide. Each method has its own set of advantages and potential for by-product formation.
Q2: What is the primary by-product in the reduction of benzyl cyanide and how can I minimize it?
A2: The most common by-product in the catalytic hydrogenation of benzyl cyanide is the secondary amine, N,N-bis(2-phenylethyl)amine (BPEA).[1] Its formation is primarily due to the reaction of the initially formed phenethylamine with the intermediate imine. To minimize the formation of BPEA, it is crucial to use a large excess of ammonia in the reaction mixture.[2][3] The ammonia competes with the primary amine in reacting with the imine intermediate, thus favoring the formation of phenethylamine.
Q3: Are there other notable by-products when synthesizing phenethylamine from benzyl cyanide?
A3: Besides BPEA, another potential impurity is benzyl isocyanide, which can be present in the starting material, benzyl cyanide.[4] This impurity can be removed by washing the distilled benzyl cyanide with warm sulfuric acid.[4] In some cases, especially with certain catalysts like palladium on alumina, if the reaction is run in a non-polar solvent without additives, BPEA can be the main product, with very little of the desired phenethylamine being formed.[1]
Q4: What are the potential pitfalls in the synthesis of phenethylamine via the reduction of ω-nitrostyrene?
A4: A key challenge in this route is ensuring the complete reduction of both the nitro group and the double bond. Incomplete reduction can lead to the formation of intermediates like phenyl-2-nitroethane or the corresponding hydroxylamine.[5] Additionally, the synthesis of the ω-nitrostyrene precursor itself can be problematic, with the potential for the formation of dimeric by-products, especially under unfavorable reaction conditions.[6]
Q5: How can I purify phenethylamine from the common by-products?
A5: Purification of phenethylamine from higher boiling by-products like N,N-bis(2-phenylethyl)amine can be achieved by fractional distillation under reduced pressure.[2] For removal of unreacted starting materials or other impurities, acid-base extraction is a powerful technique. Phenethylamine, being a primary amine, can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.[7]
Troubleshooting Guides
Issue 1: Low Yield of Phenethylamine and a High Amount of a High-Boiling Point Impurity in Benzyl Cyanide Reduction
Symptoms:
-
The yield of the desired phenethylamine is significantly lower than expected.
-
During fractional distillation, a significant fraction is collected at a higher temperature than the boiling point of phenethylamine.
-
GC/MS analysis of the crude product shows a major peak with a higher retention time and a mass spectrum consistent with N,N-bis(2-phenylethyl)amine.
Root Cause: This is a classic case of secondary amine formation. The intermediate imine formed during the reduction of the nitrile is reacting with the already formed phenethylamine instead of being further reduced to the primary amine. This is especially prevalent in the absence of ammonia.[2][3]
Solutions:
-
Add Ammonia: The most effective solution is to conduct the hydrogenation in the presence of liquid ammonia or a concentrated solution of ammonia in an alcohol like methanol.[2][3] A molar ratio of at least 5:1 of ammonia to benzyl cyanide is recommended to minimize the formation of the secondary amine.[2]
-
Optimize Reaction Medium: Research has shown that a multiphase system of n-hexane, water, and CO2 with a Pd/Al2O3 catalyst can achieve high selectivity (>90%) for phenethylamine.[1]
-
Purification: If a significant amount of BPEA has formed, it can be separated from phenethylamine by careful fractional distillation under reduced pressure, as their boiling points are significantly different (Phenethylamine: ~90-93°C/15 mm; Di-(β-phenylethyl)-amine: 155–157°C/4 mm).[2]
Issue 2: Incomplete Reaction or Multiple Unexpected Products in the Reduction of ω-Nitrostyrene with LiAlH₄
Symptoms:
-
TLC analysis of the reaction mixture shows multiple spots, indicating a complex mixture of products.
-
The final product yield is low after work-up.
-
GC/MS or LC/MS analysis reveals the presence of compounds other than the expected phenethylamine. This could include the corresponding nitroalkane or hydroxylamine.[5]
Root Cause: Incomplete reduction is a common issue with the use of lithium aluminum hydride (LAH) for this transformation. The reduction of the nitro group and the double bond might not proceed to completion if the reaction conditions are not optimal. The formation of dimeric by-products during the synthesis of the nitrostyrene precursor can also carry over and complicate the reduction step.[6]
Solutions:
-
Ensure Anhydrous Conditions: LAH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Sufficient LAH: Use a sufficient excess of LAH to ensure complete reduction of both functional groups.
-
Reaction Time and Temperature: Ensure the reaction is carried out for a sufficient amount of time and at an appropriate temperature, often under reflux in an etheral solvent like THF.[8]
-
Alternative Reducing Agents: Consider using alternative reducing agents. For instance, catalytic hydrogenation with palladium on carbon in the presence of an acid can be a cleaner method.[8] A system of sodium borohydride and copper(II) chloride has also been reported as an effective one-pot method for this reduction.[9][10]
-
Purify the Nitrostyrene Precursor: Ensure the ω-nitrostyrene starting material is pure before the reduction step. Recrystallization is a common method for purification.[11]
Quantitative Data on By-product Formation
| Synthetic Route | Reaction Conditions | Desired Product | Key By-product | By-product Yield/Ratio | Reference |
| Reduction of Benzyl Cyanide | Catalytic Hydrogenation (Raney Nickel) without Ammonia | Phenethylamine | N,N-bis(2-phenylethyl)amine | Can be the major product | [1] |
| Reduction of Benzyl Cyanide | Catalytic Hydrogenation (Raney Nickel) with Ammonia | Phenethylamine | N,N-bis(2-phenylethyl)amine | Minimized, allowing for 83-87% yield of phenethylamine | [2] |
| Reduction of Benzyl Cyanide | Catalytic Hydrogenation (Pd/Al2O3) in n-hexane | Phenethylamine | N,N-bis(2-phenylethyl)amine | BPEA is the main product | [1] |
| Reduction of Benzyl Cyanide | Catalytic Hydrogenation (Pd/Al2O3) in n-hexane/water/CO2 | Phenethylamine | N,N-bis(2-phenylethyl)amine | >90% selectivity for phenethylamine | [1] |
Experimental Protocols
Protocol 1: Synthesis of Phenethylamine via Reduction of Benzyl Cyanide
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Benzyl cyanide (pure)
-
Raney nickel catalyst
-
Liquid ammonia
-
Hydrogen gas
-
Ether
-
Methanol
Procedure:
-
In a high-pressure hydrogenation bomb, place 1 kg of pure benzyl cyanide and 1 tablespoon of Raney nickel catalyst.
-
Securely fasten the cap and introduce 150 ml of liquid ammonia.
-
Pressurize the bomb with hydrogen to approximately 2000 psi.
-
Heat the bomb to 120-130°C and begin shaking. The reduction is typically complete within an hour.
-
Cool the bomb, release the pressure, and open it.
-
Remove the contents and rinse the bomb with a small amount of ether.
-
Filter the combined liquids to remove the catalyst.
-
Remove the ether by distillation.
-
Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 90-93°C/15 mm.
Expected Yield: 860-890 g (83-87%) of β-phenylethylamine.[2]
Protocol 2: Synthesis of Phenethylamine via Reduction of ω-Nitrostyrene
This protocol is a general representation of a LiAlH₄ reduction.
Materials:
-
ω-Nitrostyrene
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Sulfuric acid (for work-up)
-
Sodium hydroxide (for work-up)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend a molar excess of LAH in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the ω-nitrostyrene in anhydrous diethyl ether and add it dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LAH by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by rotary evaporation.
-
The crude phenethylamine can be further purified by distillation under reduced pressure.
Visualizations
Caption: Workflow for Phenethylamine Synthesis from Benzyl Cyanide.
References
- 1. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 7. quora.com [quora.com]
- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Strategies to improve the filterability of 2-(4-Nitrophenyl)ethanamine hydrochloride
This guide provides troubleshooting strategies and frequently asked questions to address challenges encountered during the filtration of 2-(4-Nitrophenyl)ethanamine hydrochloride. The following sections offer practical advice and experimental protocols to improve filterability, enhance product purity, and increase process efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my filtration of this compound hydrochloride so slow?
Slow filtration is often due to the presence of very fine particles or "fines" that can clog the filter medium. This can be caused by rapid crystallization or precipitation, which doesn't allow for the growth of larger, more easily filterable crystals. Other factors can include the viscosity of the mother liquor or the formation of a compacted filter cake.
Q2: What is a filter cake, and how does it affect filtration?
The filter cake is the layer of solid material that accumulates on the filter medium during filtration. The structure and properties of this cake are critical. A cake made of large, uniform crystals will have high porosity, allowing the liquid to pass through easily. Conversely, a cake composed of fine, irregular particles will be dense and less porous, leading to slow filtration rates.
Q3: Can the crystallization solvent affect the filterability?
Absolutely. The choice of solvent has a significant impact on crystal size and shape (morphology). A solvent in which the compound has slightly higher solubility at elevated temperatures and lower solubility at cooler temperatures will favor the growth of larger crystals through a slow cooling process, which generally improves filterability.
Q4: What are filter aids, and should I use one?
Filter aids are inert materials, such as diatomaceous earth (Celite®) or perlite, that are added to the slurry before filtration. They work by forming a porous, incompressible layer on top of the filter medium, preventing fine particles from clogging it. Using a filter aid can dramatically improve filtration speed, but it's important to ensure it doesn't contaminate your final product.
Troubleshooting Guide
Issue 1: Extremely Slow Filtration Rate
This is the most common issue, often pointing to the formation of fine crystalline material.
Root Cause Analysis and Solutions:
-
Rapid Crystallization: If the material was crashed out of solution quickly (e.g., by rapid cooling or sudden addition of an anti-solvent), the crystals will likely be very small.
-
Corrective Action: Develop a controlled cooling profile. A slower cooling rate allows crystals to grow larger rather than nucleating into many small particles.
-
-
High Viscosity of Mother Liquor: A viscous solution will take longer to pass through the filter cake and medium.
-
Corrective Action: Consider diluting the slurry with a suitable solvent in which the product is not very soluble just before filtration. This will decrease the viscosity of the mother liquor.
-
-
Filter Cake Compression: Under vacuum or pressure, a bed of fine particles can compress, reducing porosity and slowing down filtration.
-
Corrective Action: Use a filter aid like Celite® to create a more rigid and porous filter cake. Also, consider reducing the vacuum pressure.
-
Issue 2: Product Purity is Low After Filtration
This can occur if the mother liquor is not efficiently removed from the filter cake.
Root Cause Analysis and Solutions:
-
Inefficient Washing: A poorly performed cake wash will leave impurities trapped within the solid.
-
Corrective Action: Implement a multi-stage cake wash. Instead of one large volume wash, use several smaller volume washes. Ensure each wash solvent is pulled through the cake completely before applying the next.
-
-
Cracked Filter Cake: If the filter cake cracks during washing, the wash solvent will channel through the cracks ("rat-holing") instead of displacing the mother liquor evenly.
-
Corrective Action: Gently resuspend the top layer of the cake in the wash solvent to form a slurry before reapplying vacuum. This ensures uniform washing.
-
Experimental Protocols
Protocol 1: Recrystallization for Improved Crystal Size
This protocol is designed to increase the average particle size of the this compound hydrochloride, thereby improving its filterability.
-
Solvent Selection: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common choices for amine hydrochlorides include alcohols (e.g., ethanol, isopropanol) or aqueous mixtures.
-
Dissolution: In a reaction vessel, suspend the crude this compound hydrochloride in the chosen solvent. Heat the mixture with stirring until all the solid dissolves.
-
Controlled Cooling: This is a critical step. Reduce the temperature of the solution slowly. An indicative rate would be cooling from 80°C to 20°C over a period of 2-4 hours. Avoid crash cooling in an ice bath.
-
Maturation (Digestion): Once the target temperature is reached, continue to stir the resulting slurry at that temperature for an additional 1-2 hours. This "aging" process allows smaller particles to dissolve and redeposit onto larger crystals (a phenomenon known as Ostwald ripening).
-
Filtration: Proceed with the filtration of the slurry. You should observe a significantly faster filtration time compared to the unrecrystallized material.
Protocol 2: Using a Filter Aid (Celite®)
This method is useful when recrystallization is not feasible or doesn't sufficiently resolve the filtration issue.
-
Pre-coat Formation: Prepare a slurry of Celite® in the filtration solvent. Pour this onto the filter paper in your funnel (e.g., a Büchner funnel) under a light vacuum to form a thin, even pad (typically 2-5 mm thick).
-
Body Feed: Add a small amount of Celite® (typically 1-5% by weight of your solid product) directly to the slurry containing your this compound hydrochloride. Stir to ensure it is evenly dispersed.
-
Filtration: Pour the slurry containing the Celite® onto the pre-coated filter. The Celite® in the slurry will continuously form a new porous layer, preventing the fine product particles from blinding the filter surface.
-
Washing: Wash the cake as you normally would, using a suitable solvent to remove impurities. The Celite® will help maintain the cake's porosity during the wash.
Data Presentation
The following table presents hypothetical data to illustrate the potential improvements in filtration performance when applying the strategies discussed. Researchers should generate similar data to quantify the impact of their process optimizations.
| Parameter | Before Optimization (Rapid Precipitation) | After Optimization (Controlled Crystallization) | With Filter Aid (Celite®) |
| Average Crystal Size | ~10 µm | ~100 µm | N/A |
| Filtration Time (for 10g on 5.5cm filter) | > 30 minutes | ~5 minutes | ~2 minutes |
| Mother Liquor in Wet Cake | 35% (w/w) | 20% (w/w) | 25% (w/w) |
| Purity after single wash | 97.5% | 99.0% | 98.8% |
Visualizations
The following diagrams illustrate the decision-making process for troubleshooting filtration issues and the workflow for improving crystal quality.
Caption: Troubleshooting decision tree for poor filtration.
Caption: Workflow for controlled crystallization.
Validation & Comparative
A Comparative Analysis of 2-(4-Nitrophenyl)ethanamine and Its Positional Isomers for Researchers
An Objective Guide for Scientists and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the positional isomerism of substituted phenylethylamines plays a critical role in determining their physicochemical properties, biological activity, and overall utility as synthons. This guide provides a comprehensive comparative analysis of 2-(4-nitrophenyl)ethanamine and its ortho- and meta-isomers: 2-(2-nitrophenyl)ethanamine and 2-(3-nitrophenyl)ethanamine. By presenting available experimental data in a structured format, alongside detailed analytical protocols, this document aims to equip researchers with the necessary information to make informed decisions in their scientific endeavors.
Physicochemical Properties: A Tale of Three Isomers
The seemingly subtle shift in the position of the nitro group on the phenyl ring imparts significant differences in the physical characteristics of these three isomers. While comprehensive experimental data for all properties is not uniformly available in the literature, the following table summarizes the known values and predicted data to facilitate a comparative understanding. The para-isomer, this compound, is often available as a hydrochloride salt, which influences its melting point.
Table 1: Comparative Physicochemical Properties of 2-(Nitrophenyl)ethanamine Isomers
| Property | 2-(2-Nitrophenyl)ethanamine (ortho) | 2-(3-Nitrophenyl)ethanamine (meta) | This compound (para) |
| CAS Number | 33100-15-1[1][2][3] | 90271-37-7 | 29968-78-3[4] |
| Molecular Formula | C₈H₁₀N₂O₂[2] | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂[4] |
| Molecular Weight ( g/mol ) | 166.18[2] | 166.18 | 166.18[4] |
| Appearance | Red to Dark Red Oil[2] | Solid[5] | Solid[6] |
| Melting Point (°C) | Not available | Not available | Not available (as free base)[4] |
| Melting Point (°C) - HCl Salt | Not available | Not available | 200 (decomposes)[7] |
| Boiling Point (°C) | 147 @ 13 Torr[1][2] | Not available | Not available[4] |
| Density (g/cm³) | 1.206 (Predicted)[1][2] | Not available | 1.2[6] |
| pKa (Predicted) | 9.37 ± 0.10[2] | Not available | Not available |
| Solubility | Slightly soluble in Chloroform and Methanol[1][2] | Not available | Slightly soluble in Chloroform[8] |
Biological Activity Profile: Unraveling Structure-Activity Relationships
The biological activities of nitroaromatic compounds are of significant interest in medicinal chemistry, often linked to their capacity for bioreduction to form reactive nitroso and hydroxylamino intermediates. These intermediates can exert a range of effects, including antimicrobial and cytotoxic activities.[9]
While specific comparative studies on the biological activities of the three 2-(nitrophenyl)ethanamine isomers are not extensively documented, their structural similarity to other biologically active phenylethylamines suggests potential interactions with monoamine transporters and receptors. For instance, 2-(2-nitrophenyl)ethanamine has been investigated as a potential CGRP receptor antagonist.[2] The position of the nitro group will undoubtedly influence the electronic distribution and steric hindrance of the molecule, thereby affecting its binding affinity to biological targets. It is well-established that positional isomers of drug candidates can exhibit vastly different pharmacological profiles.[10]
Further research, including in vitro and in vivo assays, is necessary to elucidate and compare the specific biological activities of these three isomers. Key areas for investigation would include their potential as monoamine oxidase (MAO) inhibitors, their affinity for various neurotransmitter receptors, and their cytotoxic effects on different cell lines.
Experimental Protocols for Comparative Analysis
Accurate and reproducible characterization is paramount when distinguishing between positional isomers. Below are detailed experimental protocols for key analytical techniques that can be employed for a comprehensive comparative analysis of 2-(nitrophenyl)ethanamine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly useful for distinguishing between positional isomers due to the sensitivity of chemical shifts to the electronic environment of the nuclei.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the 2-(nitrophenyl)ethanamine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for these compounds).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals to differentiate the isomers. The aromatic region of the ¹H NMR spectrum will be particularly informative, with distinct splitting patterns expected for the ortho-, meta-, and para-substituted rings.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro (NO₂) and amino (NH₂) groups, as well as the substitution pattern on the aromatic ring, can be used for isomer differentiation.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The spectra should be baseline corrected.
-
Identify the characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and the C-N stretching of the aromatic amine (around 1335-1250 cm⁻¹).[11] The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While positional isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing a basis for their distinction.
Protocol for Electron Ionization-Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) at m/z 166.
-
Analyze the fragmentation pattern. Key fragments to look for include those resulting from the loss of the nitro group (M-46), and benzylic cleavage. The relative intensities of these fragment ions can vary between the isomers due to the influence of the nitro group's position on bond stabilities.
-
Visualizing the Comparison
To further aid in the understanding of the relationships and analytical workflows for these isomers, the following diagrams are provided.
Caption: Comparative analysis framework for the positional isomers of 2-(nitrophenyl)ethanamine.
References
- 1. 2-(2-NITROPHENYL)ETHANAMINE CAS#: 33100-15-1 [m.chemicalbook.com]
- 2. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]
- 3. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 24954-67-4 this compound AKSci 1934AB [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine | 115287-37-1 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative pharmacological analysis of the optical isomers of phenyl-isopropyl-methyl-propinylamine (E-250) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to PROTAC Linker Performance: 2-(4-Nitrophenyl)ethanamine and the Case for Aryl Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative strategy in modern drug discovery, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are most commonly employed in PROTAC design due to their synthetic accessibility and conformational adaptability, there is growing interest in the use of more rigid linkers, including those incorporating aromatic structures like 2-(4-nitrophenyl)ethanamine. This guide provides a comparative analysis of the performance of these different linker types, with a focus on the available experimental data for aryl linkers in contrast to their flexible counterparts.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer; its length, rigidity, and chemical composition play a crucial role in dictating the efficacy of the resulting degrader.[3] An optimal linker facilitates the proper orientation of the target protein and the E3 ligase to form a stable ternary complex, leading to efficient ubiquitination and degradation.[2] A suboptimal linker, on the other hand, can lead to steric hindrance or an unproductive ternary complex, thereby diminishing or ablating the PROTAC's activity.[2]
Comparative Analysis of Linker Performance
One notable study by Shibata et al. explored the effect of replacing a flexible PEG linker with rigid disubstituted phenyl rings in an Androgen Receptor (AR)-targeting PROTAC.[4] The results of this study are summarized in the table below, alongside general performance characteristics of common flexible linkers.
Table 1: Comparison of PROTAC Linker Performance
| Linker Type | Example Structure/Motif | Key Performance Characteristics | Quantitative Data (Example) | Reference |
| Flexible Linkers | ||||
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Generally enhances solubility and cell permeability. Widely used and synthetically versatile. | PROTACs with optimized PEG linkers often exhibit potent degradation with DC50 values in the nanomolar range. | [1][5] |
| Alkyl Chains | -(CH₂)n- | Hydrophobic nature can influence membrane permeability. Synthetic accessibility is high. | Can achieve potent degradation, but solubility can be a limiting factor. | [1][6] |
| Rigid Linkers | ||||
| Aryl (Disubstituted Phenyl) | -C₆H₄- | Introduces conformational rigidity, which can in some cases improve potency and selectivity. However, it can also lead to a loss of activity if the rigid conformation is not optimal for ternary complex formation. | In a study of AR-targeting PROTACs, replacement of a flexible PEG linker with disubstituted phenyl rings resulted in a loss of degradation activity. | [4] |
The findings from the study on AR-targeting PROTACs suggest that while rigid aryl linkers can offer certain advantages in terms of pre-organizing the PROTAC molecule, their lack of conformational flexibility can be a significant drawback. If the fixed conformation of the rigid linker does not permit a productive orientation of the target protein and the E3 ligase, the formation of a stable ternary complex is hindered, leading to a loss of degradation activity.[4]
Signaling Pathways and Experimental Workflows
To understand and evaluate the performance of different PROTAC linkers, it is essential to be familiar with the underlying biological pathways and the experimental workflows used to measure their efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating 2-(4-Nitrophenyl)ethanamine Purity by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is paramount in research and drug development to ensure the reliability of experimental outcomes and the safety and efficacy of final pharmaceutical products. 2-(4-Nitrophenyl)ethanamine, a key building block in organic synthesis, is no exception. High-Performance Liquid Chromatography (HPLC) stands out as a robust and precise analytical technique for its purity validation. This guide provides a detailed comparison of HPLC with other analytical methods and presents a comprehensive protocol for its implementation.
Performance Comparison of Analytical Methods
Choosing the right analytical technique is critical for accurate purity assessment. While several methods can quantify this compound, they differ significantly in specificity, sensitivity, and the ability to separate the main compound from potential process-related impurities or degradants.
Table 1: Comparison of Analytical Method Performance
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity / Selectivity | High (Separates analyte from impurities) | Very High (Separates based on volatility and mass) | Low (Non-separative, measures total absorbance) |
| Purity Determination (%) | Yes (e.g., >99.5%) | Yes (e.g., >99.5%) | No (Cannot distinguish impurities) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.15 µg/mL | ~1.5 µg/mL |
| Typical Analysis Time | 10 - 20 minutes | 20 - 40 minutes | < 5 minutes |
| Best For... | Routine quality control, stability testing, and precise quantification of the active ingredient and its impurities. | Identification of unknown volatile impurities and confirmation of identity. | Rapid, non-specific concentration estimation. |
Note: The values presented are typical and may vary based on specific instrumentation and method conditions.
Detailed Experimental Protocols
Reproducibility in scientific research hinges on meticulous and well-documented methodologies. Below are detailed protocols for the primary HPLC method and a brief overview of alternative techniques.
Primary Method: Stability-Indicating HPLC-UV
This reversed-phase HPLC method is designed to be stability-indicating, meaning it can effectively separate this compound from potential byproducts of its synthesis or degradation.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.02 M Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (The nitrophenyl group provides strong UV absorbance).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Mobile Phase: Prepare the phosphate buffer and acetonitrile separately. Filter the aqueous buffer through a 0.45 µm membrane filter before mixing with acetonitrile. Degas the final mixture by sonication or vacuum.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile and semi-volatile impurities.[6] Aromatic amines can be analyzed by GC, though they may require derivatization to improve peak shape and thermal stability.[7][8] GC-MS provides structural information about impurities, making it a powerful tool for profiling synthesis byproducts.[9]
-
UV-Vis Spectrophotometry: This method is rapid and simple but lacks specificity.[10] It measures the total absorbance of all chromophore-containing species in a solution at a specific wavelength (e.g., ~400 nm in alkaline conditions for nitrophenolate ions).[11][12] While useful for a quick estimation of concentration, it cannot differentiate between the target compound and its impurities, making it unsuitable for purity validation.[13]
Experimental Workflow and Data Analysis
A systematic workflow ensures consistency and accuracy in the purity validation process. The following diagram illustrates the key steps from sample preparation to the final purity report.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of research and manufacturing processes. While methods like GC-MS and UV-Vis have their specific applications, HPLC offers an unparalleled combination of specificity, precision, and efficiency for routine purity analysis and stability testing.[14] The detailed HPLC protocol provided in this guide serves as a robust starting point for researchers to implement a reliable quality control procedure, ensuring the integrity of their work and the safety of resulting products.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 6. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 13. scienceopen.com [scienceopen.com]
- 14. openaccessjournals.com [openaccessjournals.com]
A Comparative Analysis of 2-(4-Nitrophenyl)ethanamine Derivatives: An Overview of Available Research
A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of a series of 2-(4-Nitrophenyl)ethanamine derivatives. While the parent compound, this compound, and its salts are commercially available as intermediates for the synthesis of pharmaceutically active compounds, extensive research detailing the structure-activity relationships (SAR) of a range of its derivatives appears to be limited.
The available information primarily points to the use of this compound as a building block in the creation of more complex molecules. For instance, N-substituted derivatives have been synthesized as intermediates for active pharmaceutical ingredients targeting conditions such as depression and overactive bladder. However, these findings are often presented as individual synthetic routes rather than comparative biological evaluations of a library of analogous compounds.
Our extensive search for quantitative biological data, detailed experimental protocols, and defined signaling pathways for a series of this compound derivatives did not yield sufficient information to construct a comprehensive comparative guide as initially requested. The scientific literature more readily provides such detailed comparative analyses for other classes of nitroaromatic compounds.
Alternative Focus: Bioactivity of Structurally Related Nitroaromatic Compounds
Given the limited data on the specific target class, a more fruitful area of investigation for researchers, scientists, and drug development professionals may be the exploration of other well-characterized nitroaromatic compounds. For example, extensive comparative studies are available for derivatives of:
-
N-(4-Nitrophenyl)piperazines: These compounds have been widely investigated for various biological activities, including antimicrobial and anticancer properties.
-
4-Nitrodiphenylamines: This class of compounds has been the subject of numerous studies detailing their structure-activity relationships as anticancer and anti-inflammatory agents.
-
Nitrofuran and Nitrothiophene Derivatives: These heterocyclic compounds have a long history of investigation as antimicrobial agents, with a wealth of comparative data available.
These alternative compound classes offer a rich dataset for constructing the type of comparative guide originally envisioned, complete with quantitative data tables, detailed experimental methodologies, and visualizations of relevant biological pathways.
Should you be interested in a comparative guide on one of these or another related class of compounds for which sufficient data exists, please specify your area of interest.
A Comparative Guide to 2-(4-Nitrophenyl)ethanamine and Other Phenethylamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(4-Nitrophenyl)ethanamine alongside other key phenethylamine derivatives, offering insights into their potential applications in drug discovery. By examining structure-activity relationships, this document aims to contextualize the pharmacological profile of this compound, a compound for which publicly available, direct pharmacological data is limited. The comparisons drawn are based on available data for structurally related compounds, providing a framework for researchers to anticipate its biological activity.
Introduction to Phenethylamines in Drug Discovery
Phenethylamines are a class of compounds characterized by a phenethylamine backbone. This chemical family includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic compounds with diverse pharmacological activities.[1] By modifying the substitutions on the phenyl ring and the ethylamine side chain, medicinal chemists can finely tune the affinity and efficacy of these molecules for various biological targets, including neurotransmitter transporters and G-protein coupled receptors (GPCRs). This versatility has made the phenethylamine scaffold a cornerstone in the development of therapeutics for neurological and psychiatric disorders.
Comparative Pharmacological Data
To understand the potential pharmacological profile of this compound, it is crucial to compare it with the parent compound, phenethylamine, and derivatives with different para-substituents. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected phenethylamines at key central nervous system targets: the dopamine transporter (DAT), the serotonin 2A receptor (5-HT2A), and adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki, nM) and Functional Potencies (IC50, nM) at the Dopamine Transporter (DAT)
| Compound | Para-Substituent | DAT Ki (nM) | DAT IC50 (nM) |
| Phenethylamine | -H | ~5,500[2] | 1,230[[“]] |
| Amphetamine | -H (α-methyl) | 680[2] | - |
| p-Chlorophenethylamine | -Cl | - | - |
| p-Methoxyphenethylamine | -OCH3 | - | >10,000[[“]] |
| This compound (inferred) | -NO2 | Likely lower affinity than phenethylamine | Likely high µM to mM range |
Structure-activity relationship studies suggest that electron-withdrawing groups at the para position, such as a nitro group, generally decrease affinity for the dopamine transporter.[[“]]
Table 2: Comparative Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) at the Serotonin 2A (5-HT2A) Receptor
| Compound | Para-Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| Phenethylamine | -H | >10,000[4] | - |
| Amphetamine | -H (α-methyl) | >10,000[4] | - |
| 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) | -NO2 (with 2,5-dimethoxy) | 209[4] | 1,100[4] |
| This compound (inferred) | -NO2 | Potentially in the µM range | Likely a partial agonist/antagonist |
The 4-nitro substitution in the 2C-N analog suggests that this compound may possess some affinity for the 5-HT2A receptor, although likely lower than its dimethoxy-substituted counterpart.[4]
Table 3: Comparative Binding Affinities (Ki, µM) at Adrenergic Receptors
| Compound | α1-Adrenergic Ki (µM) | α2-Adrenergic Ki (µM) |
| Phenethylamine | ~25[5] | ~1.2[5] |
| Amphetamine | - | - |
| 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA) | - | β-adrenergic antagonist |
| This compound (inferred) | Likely possesses affinity | Likely possesses affinity |
The presence of a 4-nitro group in the β-adrenergic antagonist INPEA suggests that this compound may also interact with adrenergic receptors.[5][6]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the potential mechanisms of action and the methods used for pharmacological characterization, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.
Caption: Experimental Workflow for a Dopamine Transporter Radioligand Binding Assay.
Detailed Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.
Materials:
-
Tissue Source: Rat or mouse striatal tissue, or cells stably expressing the human dopamine transporter (hDAT).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand).
-
Non-specific Ligand: GBR 12909 (10 µM) or cocaine (30 µM).
-
Test Compounds: Serial dilutions of this compound and other phenethylamines.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Dissect striatal tissue on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.
-
Add 50 µL of Assay Buffer (for total binding) or non-specific ligand (for non-specific binding) to the appropriate wells.
-
Add 50 µL of the test compound at various concentrations.
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration typically 1-5 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (20-50 µg of protein).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Calcium Flux Functional Assay
Objective: To determine the functional potency (EC50 or IC50) of test compounds at the 5-HT2A receptor by measuring changes in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Media: DMEM or Ham's F-12 supplemented with 10% FBS and appropriate antibiotics.
-
Calcium-sensitive dye: Fluo-4 AM or a similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Antagonist (for antagonist mode): Ketanserin or another known 5-HT2A antagonist.
-
Test Compounds: Serial dilutions of this compound and other phenethylamines.
-
Equipment: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT2A expressing cells in appropriate media.
-
Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye in Assay Buffer (often with probenecid to prevent dye extrusion).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay (Agonist Mode):
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Use the instrument's liquid handler to add serial dilutions of the test compounds to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium response.
-
-
Assay (Antagonist Mode):
-
Add serial dilutions of the test compounds to the dye-loaded cells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (e.g., EC80 of serotonin) to all wells.
-
Immediately record the fluorescence intensity over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline to the peak response.
-
For agonist mode, plot the response against the log concentration of the test compound to determine the EC50 value.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
While direct pharmacological data for this compound remains to be fully elucidated, this comparative guide provides a valuable framework for researchers. Based on the structure-activity relationships of related phenethylamines, it is plausible that the 4-nitro substitution may decrease its affinity for the dopamine transporter while potentially conferring some activity at serotonin and adrenergic receptors. The provided experimental protocols offer a clear path for the in-depth pharmacological characterization of this and other novel phenethylamine derivatives, which will be essential for uncovering their therapeutic potential in drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine promotes cortical Up state: Role of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduction of 4-Nitrostyrene: Catalytic, Electrochemical, and Chemical Approaches
For researchers, scientists, and professionals in drug development, the selective reduction of 4-nitrostyrene to 4-aminostyrene is a critical transformation, yielding a valuable monomer for specialty polymers and a precursor for various pharmaceutical compounds. This guide provides an objective comparison of three distinct methods for this reduction: photocatalytic hydrogenation, electrocatalytic hydrogenation, and chemical reduction with sodium borohydride. The performance of each method is benchmarked, supported by experimental data, and accompanied by detailed protocols to aid in methodological selection.
Comparative Performance of Reduction Methods
The choice of reduction method for 4-nitrostyrene significantly impacts the yield, selectivity, and sustainability of the process. Below is a summary of the quantitative performance of the three highlighted methods.
| Reduction Method | Catalyst/Reagent | Solvent | Reaction Conditions | Conversion (%) | Selectivity to 4-Aminostyrene (%) | Yield (%) |
| Photocatalytic Hydrogenation | Copper Nanoparticles on Carbon Dots (CDs@CuNPs) / Ammonia Borane | Aqueous | Visible Light Irradiation, 25 °C | 100 | >99 | Not explicitly stated, but implied to be >99 |
| Electrocatalytic Hydrogenation | Mo2C@MoS2 Heteronanorods | Neutral Electrolyte (LiClO4 solution with Methanol) | Ambient Conditions | >85 (Faradaic Efficiency) | >99 | >78 |
| Chemical Reduction | Sodium Borohydride (NaBH4) / Copper(II) Chloride (CuCl2) | 2-Propanol / Water | 80 °C, 30 min | Not explicitly stated for 4-nitrostyrene | Primarily reduces to the corresponding phenethylamine | up to 83 (for phenethylamines) |
Experimental Protocols
Photocatalytic Hydrogenation using Copper Nanoparticles on Carbon Dots (CDs@CuNPs)
This method utilizes a hybrid nanocatalyst for the chemoselective reduction of the nitro group in 4-nitrostyrene under visible light irradiation.[1]
Catalyst Preparation (CDs@CuNPs):
-
Carbon dots (CDs) are prepared from coal pitch powder.
-
80 mg of copper(II) acetylacetonate (Cu(acac)2) and 80 mg of CDs are dispersed in a mixture of 24 mL of N,N-Dimethylformamide (DMF) and 6 mL of water.[2]
-
The mixture is stirred for 30 minutes to form a homogeneous black solution.[2]
-
The solution is transferred to a Teflon-lined reactor and heated to 160 °C for 2 hours.[2]
-
After cooling, the precipitate is collected by centrifugation, washed with ethanol and water, and dried in a vacuum oven at 60 °C for 12 hours.[2]
Reduction Procedure:
-
3 mg of the CDs@CuNPs catalyst is added to a quartz reactor containing 20 mL of an aqueous solution of 4-nitrostyrene (0.168 mM).[2]
-
The reactor is placed on a magnetic stirrer and maintained at 25 °C.[2]
-
After complete dissolution of the catalyst, 2 mg of ammonia borane (AB) and 4 mg of EDTA-2Na (as a sacrificial reagent) are added.[2]
-
The sealed reactor is then irradiated with a Xe lamp (λ ≥ 420 nm, 100 mW·cm⁻²).[2]
-
The reaction progress is monitored by UV-Vis absorption spectroscopy.[2]
Electrocatalytic Hydrogenation (ECH) over Mo2C@MoS2 Heteronanorods
This method employs a novel molybdenum-based heterostructure as a highly selective and efficient electrocatalyst for the reduction of 4-nitrostyrene.[3]
Electrocatalyst Synthesis: The Mo2C@MoS2 heteronanorods are synthesized via a process involving the carbonization and sulfidation of Mo3O10(C6H8N)2·2H2O nanowires.[3]
Electrochemical Reduction Protocol:
-
Electrochemical tests are conducted in a three-electrode cell.[3]
-
The working electrode is prepared by coating an ethanol suspension of the Mo2C@MoS2 catalyst onto an appropriate substrate.
-
The electrolyte is a LiClO4 solution (pH 6.8) containing 12.5 mmol L⁻¹ of 4-nitrostyrene. Methanol is added to improve the substrate's solubility.[3]
-
The electrolyte is degassed with N2 for 30 minutes prior to the experiment and kept under a N2 atmosphere during the reduction.[3]
-
A constant potential is applied to drive the reduction.
-
The formation of 4-aminostyrene is monitored and quantified using appropriate analytical techniques. The reaction demonstrates high faradaic efficiency (>85%) and yield (>78%).[3]
Chemical Reduction with Sodium Borohydride and Copper(II) Chloride
This one-pot procedure is a facile method for the reduction of β-nitrostyrenes, typically yielding phenethylamines. This implies the reduction of both the nitro group and the vinyl group.[4][5]
Reduction Procedure:
-
To a stirred suspension of sodium borohydride (7.5 mmol) in a 2:1 mixture of 2-propanol and water (16 mL total), 4-nitrostyrene (1 mmol) is added in portions.[6]
-
An exothermic reaction is expected, raising the temperature to 50-60°C.[6]
-
A 2M solution of CuCl2 (0.1 mmol) is then added dropwise, causing a further exotherm.[6]
-
The reaction mixture is heated to 80°C for 30 minutes.[6]
-
After cooling to room temperature, a 25% solution of NaOH is added.[6]
-
The product is extracted with a suitable organic solvent (e.g., 2-propanol), and the combined organic layers are dried and concentrated.[6] The final product is typically the corresponding phenethylamine, with reported yields for similar substrates up to 83%.[4][5]
Visualizing the Processes
To better illustrate the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: A generalized workflow for the reduction of 4-nitrostyrene.
Caption: Reaction pathways in the reduction of 4-nitrostyrene.
References
- 1. Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synergistic enhancement of electrocatalytic nitroarene hydrogenation over Mo 2 C@MoS 2 heteronanorods with dual active-sites - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06010A [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical characteristics profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity. The ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently liberate the cytotoxic payload within the target tumor cells.[1][2] This guide provides a head-to-head comparison of common linker classes used in ADCs, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of these complex therapeutics.
Core Principles of ADC Linker Technology
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable .[3] The choice between these strategies is a fundamental decision in ADC design, impacting the mechanism of action, potency, and overall therapeutic index.[3]
-
Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[3] Cleavage can be triggered by enzymes (e.g., cathepsins), lower pH, or a higher reducing potential.[3] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[4][5]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[3] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[3][4]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., antibody, payload, cell line, and drug-to-antibody ratio [DAR]).
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types
| Antibody-Payload | Linker Type | Linker Chemistry | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MMAE | Cleavable | Val-Cit | SK-BR-3 (HER2+) | ~1.5 | |
| Trastuzumab-MMAE | Non-cleavable | MC | SK-BR-3 (HER2+) | ~4.0 | |
| Anti-CD22-DM1 | Cleavable | Disulfide (SPDB) | Ramos (CD22+) | ~0.1 | |
| Anti-CD22-DM1 | Non-cleavable | Thioether (SMCC) | Ramos (CD22+) | ~1.0 | |
| Trastuzumab-DXd | Cleavable | GGFG Peptide | NCI-N87 (HER2+) | ~0.5 | [6] |
IC50 values are indicative and can vary based on the specific experimental setup.
Table 2: Comparative In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-HER2-MMAE | Cleavable (Val-Cit) | NCI-N87 Xenograft | 3 mg/kg | High | |
| Anti-HER2-MMAE | Non-cleavable (MC) | NCI-N87 Xenograft | 3 mg/kg | Moderate | |
| Anti-CD30-MMAE | Cleavable (Val-Cit) | Karpas 299 Xenograft | 1 mg/kg | Tumor Regression | |
| SYD985 (Trastuzumab-duocarmycin) | Cleavable | BT-474 Xenograft | 3 mg/kg | High Efficacy | [7] |
Table 3: Plasma Stability of Different Linker Chemistries
| Linker Chemistry | Linker Type | Stability in Human Plasma (t1/2) | Key Features | Reference |
| Valine-Citrulline (VC) | Cleavable (Protease) | > 7 days | High stability, efficient cleavage by Cathepsin B. | [2] |
| Hydrazone | Cleavable (pH-sensitive) | ~2 days | Labile at acidic pH, potential for premature release. | [2] |
| Disulfide | Cleavable (Redox-sensitive) | Variable | Cleaved in the reducing environment of the cell. | |
| Thioether (e.g., SMCC) | Non-cleavable | High (> 10 days) | Very stable, relies on antibody degradation for payload release. | [2] |
| Silyl Ether | Cleavable (pH-sensitive) | > 7 days | Improved stability over traditional acid-labile linkers. | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the test ADC, a negative control ADC (e.g., targeting an irrelevant antigen), the unconjugated antibody, and the free payload.
-
Incubation: Remove the cell culture medium and add the prepared dilutions to the respective wells. Incubate the plate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
ADC Administration: Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) via a specified route (e.g., intravenous) at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[3]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect.
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: Capture the ADC from the plasma samples using an affinity method (e.g., protein A/G beads).
-
Analysis of Intact ADC: Determine the drug-to-antibody ratio (DAR) of the captured ADC at each time point using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis of Released Payload: Quantify the concentration of the released payload in the plasma supernatant using LC-MS/MS.
-
Data Interpretation: A stable ADC will show a minimal decrease in the average DAR and a low concentration of released payload over time.
Visualizing ADC Mechanisms and Workflows
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: General experimental workflow for ADC comparison.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the antibody, payload, and target antigen. While cleavable linkers can offer the advantage of a bystander effect, non-cleavable linkers often provide superior plasma stability. The quantitative data and experimental protocols provided in this guide serve as a resource for the systematic evaluation and comparison of different linker technologies, ultimately aiding in the development of safer and more effective Antibody-Drug Conjugates.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 3. Linkers for antibody drug conjugates - Patent US-12084403-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of next generation of linkers for antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
Spectroscopic Cross-Validation of 2-(4-Nitrophenyl)ethanamine: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic data for 2-(4-Nitrophenyl)ethanamine against two structurally related alternatives: phenethylamine and p-nitrotoluene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the cross-validation of this compound using common spectroscopic techniques. All data is presented in standardized tables, and detailed experimental protocols are provided for each analytical method.
Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH₂-Ar | -CH₂-N | -NH₂ | Ar-CH₃ |
| This compound Hydrochloride | 8.18 (d, 2H), 7.49 (d, 2H) | 3.23 (t, 2H) | 3.08 (t, 2H) | 8.5 (br s, 3H) | - |
| Phenethylamine | 7.32-7.17 (m, 5H) | 2.94 (t, 2H) | 2.75 (t, 2H) | 1.23 (s, 2H) | - |
| p-Nitrotoluene | 8.14 (d, 2H), 7.35 (d, 2H) | - | - | - | 2.45 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-C (quaternary) | Ar-CH | -CH₂-Ar | -CH₂-N | Ar-CH₃ |
| This compound Hydrochloride | 146.7, 146.4 | 130.1, 123.7 | 39.4 | 34.0 | - |
| Phenethylamine | 139.3 | 128.9, 128.5, 126.3 | 42.7 | 39.5 | - |
| p-Nitrotoluene | 147.2, 138.4 | 129.4, 123.4 | - | - | 21.0 |
Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C-H (sp³) Stretch | C-H (Ar) Stretch | C=C (Ar) Stretch | NO₂ Stretch (asym/sym) |
| This compound Hydrochloride | 3200-2800 (broad) | 2926, 2855 | 3080 | 1603, 1495 | 1518, 1347 |
| Phenethylamine | 3360, 3290 | 2925, 2855 | 3085, 3062, 3026 | 1603, 1496, 1453 | - |
| p-Nitrotoluene | - | - | 3080 | 1605, 1490 | 1518, 1348 |
Table 4: Mass Spectrometry Data (m/z of Major Fragments)
| Compound | [M]⁺ | Key Fragments |
| This compound | 166 | 136, 120, 106, 91, 77 |
| Phenethylamine | 121 | 104, 91, 77, 65 |
| p-Nitrotoluene | 137 | 120, 91, 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures for obtaining high-quality spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the hydrochloride salt, CDCl₃ for the free base). Transfer the solution to a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Pellet Formation: Place the powdered mixture into a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[3] The sample must be volatile enough to be vaporized in the ion source.[3]
-
Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.
Mandatory Visualization
The following diagrams illustrate the workflow for spectroscopic data cross-validation and the logical relationships in comparing the data.
References
Comparative cost analysis of different synthetic routes to 2-(4-Nitrophenyl)ethanamine
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 2-(4-Nitrophenyl)ethanamine is a valuable building block in the preparation of various pharmacologically active compounds. This guide provides a comparative cost analysis of four distinct synthetic routes to this amine, offering detailed experimental protocols, quantitative data, and logical workflows to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
Four primary synthetic pathways to this compound are evaluated:
-
Reduction of 4-Nitrophenylacetonitrile: A common and versatile method involving the reduction of a nitrile functionality.
-
Decarboxylation of 4-Nitrophenylalanine: A straightforward approach utilizing a readily available amino acid derivative.
-
Reduction of 4-Nitrostyrene: A one-pot reaction that efficiently reduces both the nitro group and the double bond.
-
Gabriel Synthesis from 2-(4-Nitrophenyl)ethyl Bromide: A classic and reliable method for the synthesis of primary amines.
This analysis delves into the cost of starting materials and reagents, reaction yields, and procedural complexity to provide a comprehensive overview of the economic viability of each route.
Data Presentation
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their material costs and efficiencies. Prices are based on currently available catalog prices for research-grade chemicals and may vary based on supplier, purity, and scale.
| Route | Starting Material | Key Reagents | Starting Material Cost (per mole of product) | Key Reagent Cost (per mole of product) | Overall Material Cost (per mole of product) | Reported Yield | Estimated Cost per Gram of Product |
| 1. Nitrile Reduction | 4-Nitrophenylacetonitrile | Sodium Borohydride, Boron Trifluoride Etherate | ~$55 | ~$20 | ~$75 | ~85% (Estimated) | ~$0.53 |
| 2. Decarboxylation | 4-Nitrophenylalanine | Diphenyl Ether, Methyl Ethyl Ketone | ~$130 | ~$5 | ~$135 | 78% | ~$1.04 |
| 3. Styrene Reduction | 4-Nitrostyrene | Sodium Borohydride, Copper(II) Chloride | ~$250 | ~$10 | ~$260 | ~75% (Estimated) | ~$2.08 |
| 4. Gabriel Synthesis | 2-(4-Nitrophenyl)ethyl Bromide | Potassium Phthalimide, Hydrazine Hydrate | ~$120 | ~$15 | ~$135 | ~80% (Estimated) | ~$1.01 |
Note: Costs are estimates based on available data and are subject to change. Purification costs are not included but can be a significant factor.
Experimental Protocols
Route 1: Reduction of 4-Nitrophenylacetonitrile
This method involves the reduction of the nitrile group of 4-nitrophenylacetonitrile. A procedure using sodium borohydride and boron trifluoride etherate is described below.
Procedure:
To a suspension of sodium borohydride (4.5 g, 0.12 mol) in 40 mL of anhydrous tetrahydrofuran (THF), a solution of 4-nitrophenylacetonitrile (20 g, 0.12 mol) in 140 mL of anhydrous THF is added dropwise at room temperature under an inert atmosphere. After stirring for 5 minutes, boron trifluoride etherate (20.5 mL, 0.17 mol) is added dropwise. The reaction mixture is then heated to reflux (approximately 65°C) for 1 hour. After cooling to room temperature, the reaction is quenched by the careful addition of 1 M hydrochloric acid. The aqueous layer is then basified with 2 M sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Route 2: Decarboxylation of 4-Nitrophenylalanine
This route provides a convenient synthesis from L-4-nitrophenylalanine.[1]
Procedure:
A suspension of L-4-nitrophenylalanine (5.0 g, 23.8 mmol) in 50 mL of diphenyl ether is treated with methyl ethyl ketone (0.17 g, 2.37 mmol). The mixture is heated to 220°C for 3 hours, resulting in a clear, dark red solution. The solution is then cooled, and dry hydrogen chloride gas is bubbled through to precipitate the hydrochloride salt of the product. The precipitate is filtered, washed with ethyl acetate, and dried to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base. A yield of 78% has been reported for the hydrochloride salt.[1]
Route 3: Reduction of 4-Nitrostyrene
This one-pot procedure reduces both the nitro group and the alkene functionality of a nitrostyrene precursor.[1][2][3]
Procedure:
To a stirred suspension of sodium borohydride (7.5 equivalents) in a mixture of isopropanol and water, 4-nitrostyrene (1 equivalent) is added portion-wise. A 2 M solution of copper(II) chloride (0.1 equivalents) is then added dropwise. The reaction mixture is heated to 80°C for 30 minutes. After cooling to room temperature, a 25% solution of sodium hydroxide is added. The product is extracted with isopropanol, and the combined organic extracts are dried over magnesium sulfate and filtered. The solvent is removed under reduced pressure to give the crude this compound. Yields for similar substrates are reported to be in the range of 62-83%.[2][3]
Route 4: Gabriel Synthesis from 2-(4-Nitrophenyl)ethyl Bromide
This classic method provides a reliable route to primary amines, avoiding over-alkylation.[4][5][6][7][8]
Procedure:
A mixture of 2-(4-nitrophenyl)ethyl bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF) is heated at 80-90°C for 2-3 hours. The reaction mixture is then cooled to room temperature and poured into water. The precipitated N-(2-(4-nitrophenyl)ethyl)phthalimide is filtered, washed with water, and dried.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Conclusion
The choice of the optimal synthetic route to this compound depends on a balance of factors including raw material cost, desired yield, scalability, and available equipment.
-
The reduction of 4-nitrophenylacetonitrile appears to be the most cost-effective route on paper, assuming a good yield can be consistently achieved.
-
The decarboxylation of 4-nitrophenylalanine offers a simple procedure with a good reported yield, although the starting material is more expensive.
-
The reduction of 4-nitrostyrene is a rapid, one-pot reaction, but the high cost of the starting material makes it the least economically favorable for large-scale synthesis.
-
The Gabriel synthesis is a robust and high-yielding method, with a moderate overall cost, making it a strong contender, particularly when high purity is a primary concern.
Researchers and process chemists should carefully consider these factors in conjunction with their specific project requirements to select the most appropriate synthetic strategy. Further process optimization and scale-up studies would be necessary to determine the true industrial viability of each route.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. rsc.org [rsc.org]
Evaluating the Impact of 2-(4-Nitrophenyl)ethanamine on Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential impact of 2-(4-Nitrophenyl)ethanamine on the pharmacokinetic properties of a model drug. Due to the limited availability of direct experimental data for this compound, this evaluation is based on predictive metabolism and interaction pathways derived from its chemical structure and data from structurally related compounds. For comparison, the known pharmacokinetic interactions of two alternative phenethylamine derivatives, Phenethylamine and Amphetamine, are presented.
Introduction
This compound is a phenethylamine derivative containing a nitro group on the phenyl ring. While it is utilized as an intermediate in chemical synthesis, its direct effects on drug metabolism and pharmacokinetics have not been extensively studied.[1] Understanding the potential for a compound to alter the absorption, distribution, metabolism, and excretion (ADME) of a co-administered drug is critical in drug development to avoid potential toxicity or loss of efficacy. This guide explores the hypothetical pharmacokinetic profile of this compound and its potential interactions with a model drug, Midazolam, a known sensitive substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3]
Comparative Pharmacokinetic Profiles
The following table summarizes the known and predicted pharmacokinetic properties of this compound and its comparators, Phenethylamine and Amphetamine.
| Parameter | This compound (Predicted) | Phenethylamine (Known) | Amphetamine (Known) |
| Absorption | Expected to be well-absorbed orally due to its small molecular size and lipophilicity. | Rapidly absorbed orally. | Good oral bioavailability.[4] |
| Distribution | Likely to distribute into tissues. The volume of distribution is unknown. | High volume of distribution (around 4 L/kg).[4] | High volume of distribution (around 4 L/kg).[4] |
| Metabolism | Predicted to undergo nitroreduction to 2-(4-aminophenyl)ethanamine, followed by potential N-acetylation or other phase II conjugation reactions.[5] Potential for inhibition or induction of CYP enzymes is unknown but should be investigated. | Primarily metabolized by monoamine oxidase (MAO), leading to a very short half-life (5-10 minutes).[6] | Extensively metabolized in the liver, with a half-life of 6-12 hours.[4] |
| Excretion | Metabolites are likely excreted renally. | Metabolites are excreted in the urine. | Excreted both as unchanged drug and metabolites in the urine.[4] |
| Potential for Drug Interactions | High potential for interactions if the nitroreduction pathway is significant, as this could alter the activity of drug-metabolizing enzymes. Potential to inhibit or induce CYP enzymes and drug transporters needs to be evaluated. | Can have significant interactions with MAO inhibitors.[6] | Known to interact with a variety of drugs, including those that affect urinary pH and those metabolized by CYP2D6.[7] |
Hypothetical Impact on a Model Drug: Midazolam
Midazolam is a sensitive probe substrate for CYP3A4, a major drug-metabolizing enzyme.[2][3] An inhibitor of CYP3A4 would be expected to increase the plasma concentration of Midazolam, potentially leading to adverse effects. Conversely, an inducer would decrease its concentration, potentially reducing its efficacy.
Table 2: Predicted Impact on Midazolam Pharmacokinetics
| Compound | Predicted Effect on Midazolam AUC | Predicted Effect on Midazolam Cmax | Predicted Effect on Midazolam Half-life | Rationale |
| This compound | Unknown (Potential for Increase or Decrease) | Unknown (Potential for Increase or Decrease) | Unknown (Potential for Increase or Decrease) | The effect is dependent on whether this compound or its metabolites act as inhibitors or inducers of CYP3A4. In vitro screening is necessary to determine the specific interaction. |
| Phenethylamine | Negligible | Negligible | Negligible | Rapidly metabolized by MAO, unlikely to have a significant interaction with CYP3A4. |
| Amphetamine | Potential for minor increase | Potential for minor increase | Potential for minor increase | While primarily a CYP2D6 substrate, some minor inhibition of CYP3A4 has been reported for some amine stimulants.[7] |
Experimental Protocols
To definitively evaluate the impact of this compound on drug pharmacokinetics, a series of in vitro and in vivo studies are required.
In Vitro Studies
1. Metabolic Stability Assay:
-
Objective: To determine the rate of metabolism of this compound in liver microsomes or hepatocytes.
-
Methodology:
-
Incubate this compound with human liver microsomes or cryopreserved human hepatocytes in the presence of NADPH.
-
Collect samples at various time points.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
2. Metabolite Identification:
-
Objective: To identify the major metabolites of this compound.
-
Methodology:
-
Incubate this compound with human liver microsomes or hepatocytes.
-
Analyze the incubation mixture using high-resolution mass spectrometry to identify potential metabolites.
-
Confirm the structure of the metabolites using authentic standards if available.
-
3. CYP and UGT Reaction Phenotyping:
-
Objective: To identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Incubate this compound with a panel of recombinant human CYP and UGT enzymes.
-
Measure the formation of metabolites to determine the contribution of each enzyme.
-
4. CYP Inhibition Assay:
-
Objective: To determine the potential of this compound to inhibit major CYP enzymes.
-
Methodology:
-
Co-incubate this compound with probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in human liver microsomes.
-
Measure the formation of the metabolite of the probe substrate.
-
Calculate the IC50 value for each CYP isoform.
-
5. Transporter Interaction Assays:
-
Objective: To assess the potential of this compound to inhibit or be a substrate of key drug transporters (e.g., P-gp, BCRP, OATPs, OCTs).
-
Methodology:
-
Utilize in vitro systems such as Caco-2 cells or membrane vesicles expressing specific transporters.
-
Measure the transport of a known substrate in the presence and absence of this compound to assess inhibition.
-
Measure the transport of this compound to determine if it is a substrate.
-
In Vivo Studies
1. Pharmacokinetic Study in Animals:
-
Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., rats or mice).
-
Methodology:
-
Administer a single dose of this compound intravenously and orally to different groups of animals.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the parent compound and its major metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
2. Drug-Drug Interaction Study in Animals:
-
Objective: To evaluate the effect of this compound on the pharmacokinetics of a probe drug (e.g., Midazolam) in an animal model.
-
Methodology:
-
Administer the probe drug alone to a control group of animals.
-
Administer the probe drug to a test group of animals that have been pre-treated with this compound.
-
Collect blood samples and determine the plasma concentration of the probe drug.
-
Compare the pharmacokinetic parameters of the probe drug between the control and test groups.
-
Visualizations
Caption: Workflow for evaluating pharmacokinetic interactions.
Caption: Predicted metabolic pathway of this compound.
Conclusion
While direct experimental data on the pharmacokinetic properties of this compound is lacking, its chemical structure suggests a potential for metabolic transformation and interaction with drug-metabolizing enzymes. The primary predicted metabolic pathway involves nitroreduction, which could significantly alter its pharmacological and toxicological profile.
To accurately assess its impact on the pharmacokinetics of other drugs, comprehensive in vitro and in vivo studies are essential. The experimental protocols outlined in this guide provide a framework for such an evaluation. Researchers and drug development professionals should exercise caution when working with this compound in combination with other therapeutic agents until its drug interaction potential is thoroughly characterized. The comparative data provided for Phenethylamine and Amphetamine highlight the diverse pharmacokinetic profiles that can exist within the same chemical class, underscoring the need for specific experimental evaluation of this compound.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 2D6 and 3A4 enzyme inhibition by amine stimulants in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Nitrophenyl)ethanamine: A Guide for Laboratory Professionals
For Immediate Reference: Safety and Disposal Synopsis
This document provides essential safety and logistical information for the proper disposal of 2-(4-Nitrophenyl)ethanamine and its salts, such as the hydrochloride form. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its potential hazards. This compound is known to cause skin and eye irritation, and may be harmful if inhaled or ingested, potentially causing respiratory irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Required Personal Protective Equipment (PPE):
| PPE Category | Required Equipment |
| Eye Protection | Safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure. |
| Respiratory Protection | In case of dust generation, a NIOSH-approved dust respirator is recommended.[4] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Avoid breathing dust and prevent contact with skin and eyes.
-
For dry spills, use a method that does not generate dust, such as gently sweeping or vacuuming with a HEPA-filtered vacuum.[5]
-
Place the spilled material into a clean, dry, properly labeled, and sealed container for disposal.[5][6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Ensure adequate ventilation in the affected area.
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
-
Prevent the spill from entering drains or waterways.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[3] Chemical neutralization by untrained personnel is not recommended due to the potential for hazardous reactions.
Step 1: Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Keep it separate from incompatible materials such as strong oxidizing agents and acids.[4]
Step 2: Containerization
-
Place solid waste in a clearly labeled, sealed, and chemically compatible waste container. If possible, use the original container.
-
For solutions, use a labeled, leak-proof container. Avoid using metal containers for corrosive solutions.
-
Ensure the container is in good condition and the lid is securely fastened at all times, except when adding waste.
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (or its specific salt form) and the approximate quantity.
-
Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from heat and sources of ignition.[5]
-
Follow your institution's guidelines for the maximum allowable quantity of hazardous waste in a laboratory.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste, including its composition and quantity.
-
Disposal of the unused product must be handled by qualified personnel who are knowledgeable of all applicable federal, state, and local regulations.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Considerations
While a specific EPA hazardous waste code for this compound is not explicitly listed, wastes from the production of nitrobenzene are listed under code K025.[4] As a nitroaromatic compound, it should be treated as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[5]
References
Essential Safety and Logistical Information for Handling 2-(4-Nitrophenyl)ethanamine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 2-(4-Nitrophenyl)ethanamine, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The toxicological properties of this compound have not been fully investigated, warranting cautious handling to minimize exposure.[3][4][5]
The following personal protective equipment (PPE) is mandatory when handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical safety goggles.[3][4][6] | Chemical-resistant gloves (e.g., nitrile).[3][4][6] | Laboratory coat.[3] | MSHA/NIOSH-approved dust respirator.[2][3] |
| In-Reaction Handling | Chemical safety goggles or a face shield.[1] | Chemical-resistant gloves. | Laboratory coat or chemical-resistant apron. | Work in a well-ventilated fume hood.[3][4] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Self-contained breathing apparatus (SCBA) for large spills.[7] |
Operational Plan: Step-by-Step Handling Procedure
A generalized protocol for handling this compound in a laboratory setting involves the following steps, emphasizing safety at each stage.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available in a designated weighing area, preferably within a ventilated enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary glassware and equipment before handling the chemical.
-
Have a chemical spill kit readily accessible.
2. Weighing and Transfer:
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the required amount of this compound on weighing paper or in a suitable container.
-
Minimize the generation of dust during transfer.[4]
-
Transfer the weighed solid to the reaction vessel inside a fume hood.
3. Reaction Setup and Execution:
-
Assemble the reaction apparatus within the fume hood.
-
Add solvents and other reagents to the reaction vessel containing this compound.
-
Ensure the reaction is well-stirred and maintained at the appropriate temperature.
-
Monitor the reaction progress as per the specific experimental protocol.
4. Work-up and Purification:
-
After the reaction is complete, quench the reaction mixture safely according to the protocol.
-
Perform extraction, filtration, and other work-up procedures within the fume hood.
-
If purification by chromatography or recrystallization is necessary, handle all fractions and dried products with the same level of precaution as the starting material.
5. Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with this compound.
-
Wipe down the work surfaces in the fume hood and weighing area with an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[1][4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][4] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][4] |
Storage and Disposal Plans
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from incompatible substances such as oxidizing agents and acids.[3][4]
-
Avoid exposure to heat, light, and moisture.[3]
Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1]
-
Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Alternatively, contact a licensed professional waste disposal service.[8]
-
Do not reuse empty containers; dispose of them as unused product.[1]
References
- 1. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. dl.astm.org [dl.astm.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
